Tylophorine B
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWJDISIZHFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution of Tylophorine (B1682047) B and Analogues
Tylophorine B and its structural analogues are primarily found in plants belonging to the Asclepiadaceae family, now a subfamily of the Apocynaceae family, as well as the Moraceae family. nih.gov The principal source of these alkaloids is the genus Tylophora. nih.govmdpi.com
Tylophora indica (syn. Tylophora asthmatica), a perennial climbing plant, is a well-documented source of this compound and its related alkaloids. nih.govresearchgate.net This plant is widely distributed across Asia, Africa, Australia, and the Oceanic islands. nih.gov The leaves and roots of T. indica are known to contain a mixture of phenanthroindolizidine alkaloids, including tylophorine, tylophorinine, and tylophorinidine, with concentrations typically ranging from 0.2% to 0.46% by weight. nih.gov Specifically, the concentration of tylophorine in the leaves can vary from 0.01% to 0.16% w/w, while the roots contain approximately 0.08% w/w. nih.gov
Other species of the Tylophora genus also serve as important botanical sources. These include Tylophora crebriflora, Tylophora ovata, Tylophora mollissima, and Tylophora tanakae. nih.govmdpi.com For instance, T. ovata has been a source for the isolation of O-methyltylophorinidine and its derivatives. mdpi.com Additionally, tylophorine-based alkaloids like antofine and cryptopleurine (B1669640) have been isolated from other plant species such as Ficus septica (Moraceae), Cryptocarya laevigata (Lauraceae), and Cynanchum komarovii (Asclepiadaceae). nih.gov The concentration of these alkaloids in plants can be influenced by various factors, including the specific species, the time of harvesting, and the conditions under which the plant was cultivated. nih.gov
The following table provides a summary of various Tylophora species and other plants known to contain this compound and its analogues.
| Botanical Source | Family | Contained Alkaloids |
| Tylophora indica (syn. T. asthmatica) | Asclepiadaceae | Tylophorine, Tylophorinine, Tylophorinidine, Septicine, Isotyocrebrine nih.govnih.gov |
| Tylophora dalzellii | Asclepiadaceae | Tylophorine and other alkaloids nih.gov |
| Tylophora mollissima | Asclepiadaceae | Tylophorine, Tylophorinine, Caffeine nih.govrjlbpcs.com |
| Tylophora crebriflora | Asclepiadaceae | Tylocrebrine (B1682565) nih.govacademicjournals.org |
| Tylophora ovata | Asclepiadaceae | O-methyltylophorinidine and its derivatives mdpi.com |
| Tylophora tanakae | Asclepiadaceae | Phenanthroindolizidine alkaloids nih.gov |
| Tylophora atrofolliculata | Asclepiadaceae | Phenanthroindolizidine alkaloids google.com |
| Ficus septica | Moraceae | Antofine, Cryptopleurine nih.gov |
| Cryptocarya laevigata | Lauraceae | Antofine, Cryptopleurine nih.gov |
| Cynanchum komarovii | Asclepiadaceae | Antofine, Cryptopleurine nih.gov |
Advanced Extraction and Purification Protocols
The isolation of this compound from its natural sources involves a multi-step process that includes extraction with various solvents followed by purification using chromatographic techniques.
The initial step in isolating this compound is the extraction from plant material, typically the leaves or roots. nih.govnih.gov Various solvent systems and extraction methods have been explored to maximize the yield of this alkaloid.
A common approach involves the use of polar solvents, often in combination with acids, to facilitate the extraction of the alkaloid salts. For instance, hot extraction with 95% alcohol containing 2% citric acid has been reported to yield a high amount of total alkaloids. nih.govresearchgate.net The addition of acid helps in the formation of alkaloid salts, which are more soluble in the alcoholic solvent. nih.gov Other solvents that have been utilized include methanol (B129727), ethyl acetate (B1210297), and chloroform. nih.govacademicjournals.org
The maceration method is another widely used technique. nih.govresearchgate.net This involves soaking the powdered plant material in a solvent for an extended period. Solvents such as 95% ethanol, chloroform, and 2% sulfuric acid have been employed in maceration processes. nih.govresearchgate.net Defatting the plant material with a non-polar solvent like petroleum ether prior to the main extraction is a common practice to remove lipids and other interfering substances. nih.gov
An acid-base purification technique is often employed to further concentrate the alkaloids. nih.gov This involves partitioning the crude extract between an acidic aqueous layer and an organic solvent. The alkaloids, being basic, move into the acidic aqueous layer. The pH of the aqueous layer is then adjusted to be basic, causing the alkaloids to precipitate, which can then be extracted with an organic solvent like chloroform. academicjournals.orgcabidigitallibrary.org
The table below summarizes various solvent-based extraction methods used for this compound.
| Extraction Method | Solvent System | Plant Part | Key Findings |
| Hot Extraction | 95% alcohol with 2% citric acid | Leaves | Reported as the most effective method for high yield. nih.govresearchgate.net |
| Maceration | 95% ethanol, chloroform, 2% sulfuric acid | Leaves | A viable and efficient protocol for this compound extraction. nih.govresearchgate.net |
| Soxhlet Extraction | Methanol, Chloroform, Petroleum ether | Leaves | Methanol extract showed the highest yield. abap.co.in |
| Cold Percolation | Chloroform | Roots | Used for the extraction from hairy root cultures. nih.gov |
| Acid-Methanol Extraction | 1% acetic acid in methanol | Leaves | Followed by fractionation with ethyl acetate and HCl. rjlbpcs.com |
Following initial extraction and preliminary purification, chromatographic methods are essential for the isolation of pure this compound. A variety of chromatographic techniques are employed, often in succession, to separate this compound from other closely related alkaloids and impurities.
Column Chromatography is frequently used as an initial purification step. google.comnottingham.ac.uk The crude alkaloid extract is loaded onto a column packed with an adsorbent like silica (B1680970) gel or alumina. academicjournals.orgnottingham.ac.uk A gradient of eluting solvents with increasing polarity is then passed through the column to separate the different components based on their affinity for the adsorbent. google.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable for both qualitative analysis and preparative separation. rjlbpcs.comacademicjournals.org HPTLC, in particular, offers high resolution and sensitivity for the quantification of tylophorine. rjlbpcs.comacademicjournals.org A common solvent system used for the separation of tylophorine on HPTLC plates is a mixture of toluene, chloroform, ethanol, and ammonia. rjlbpcs.comacademicjournals.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of this compound. nih.govnih.gov Reversed-phase HPLC is often used, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.net The composition of the mobile phase, including the use of buffers and organic modifiers like acetonitrile (B52724), can be optimized to achieve the desired separation. researchgate.netmolnar-institute.com
The following table details the chromatographic techniques used in the purification of this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Column Chromatography | Silica gel, Alumina | Gradient of organic solvents | Initial fractionation and purification of crude extract. google.comnottingham.ac.uk |
| HPTLC | Silica gel | Toluene: Chloroform: Ethanol: Ammonia | Quantification and purification. rjlbpcs.comacademicjournals.org |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile, water with buffers (e.g., phosphate (B84403) buffer) | Final purification and high-resolution quantification. nih.govresearchgate.net |
Several strategies have been developed to enhance the yield of this compound from its natural sources. One key area of research is the optimization of extraction parameters. Studies have systematically evaluated different solvents, acid concentrations, and extraction temperatures to identify the most efficient conditions. For example, it was found that using 95% alcohol with 2% citric acid in a hot extraction process gave the best yield of tylophorine. nih.govresearchgate.net
Another approach to increasing the availability of this compound is through plant tissue culture and biotechnological methods. In vitro propagation of Tylophora indica has been successfully achieved, and the production of tylophorine in callus and suspension cultures has been demonstrated. researchgate.netacademicjournals.org The yield of tylophorine from in vitro-raised plants has been shown to be comparable to, and in some cases even higher than, that from field-grown plants. rjlbpcs.comacademicjournals.org For instance, plants regenerated from leaf callus were found to contain a higher amount of tylophorine compared to plants obtained directly from leaf explants. rjlbpcs.com
Furthermore, the induction of "hairy roots" using Agrobacterium rhizogenes has been explored as a method to produce tylophorine in a controlled environment, which can yield a significant amount of the alkaloid in a relatively short period. nih.gov These biotechnological approaches offer a sustainable and potentially more consistent source of this compound, independent of the geographical and seasonal variations that affect field-grown plants.
Biosynthetic Pathways and Precursors
Elucidation of Precursor Incorporation Mechanisms
The incorporation of the foundational precursors into the tylophorine (B1682047) structure has been meticulously investigated using radioisotope-labeling studies in Tylophora asthmatica (also known as Tylophora indica). These experiments involve feeding the plants with specifically labeled precursors and then isolating the resulting tylophorine to determine the position and extent of radioactive label incorporation.
Systematic degradation of the radiolabeled tylophorine has conclusively shown that the molecule arises from one unit each of tyrosine, phenylalanine, and ornithine. nih.gov Tracer studies have elucidated that phenylalanine, via its conversion to cinnamic acid, is a key precursor. nih.gov Further research has specified that phenylalanine gives rise to Ring A of the phenanthrene (B1679779) nucleus, while tyrosine is the source for Ring B. encyclopedia.pub
Administration of 3,4-dihydroxyphenyl[2-¹⁴C]alanine (DOPA), a derivative of tyrosine, to young Tylophora asthmatica plants revealed that Ring B and the carbon atoms at positions C-9 and C-7 of tylophorine are derived from this precursor. taylorandfrancis.com Ornithine's role is to provide the five-membered pyrrolidine (B122466) ring system, a key component of the indolizidine moiety. encyclopedia.pubnih.gov Feeding studies with ornithine-5-¹⁴C confirmed its participation in the biosynthesis via a pyrroline (B1223166) intermediate. nih.gov
Table 1: Summary of Precursor Incorporation Studies
| Labeled Precursor Fed to T. asthmatica | Resulting Labeled Moiety in Tylophorine | Reference(s) |
|---|---|---|
| Phenylalanine-2-¹⁴C | Ring A of the phenanthrene nucleus | encyclopedia.pubnih.gov |
| Cinnamic acid-2-¹⁴C | Confirmed as an intermediate from phenylalanine | nih.gov |
| Tyrosine | Ring B of the phenanthrene nucleus | nih.govencyclopedia.pub |
| 3,4-dihydroxyphenyl[2-¹⁴C]alanine (DOPA) | Ring B and carbons C-9 and C-7 | taylorandfrancis.com |
| Ornithine-5-¹⁴C | Pyrrolidine ring of the indolizidine moiety | nih.govnih.gov |
Enzymatic Steps and Intermediates in Tylophorine B Biosynthesis
The biosynthetic pathway from the initial precursors to the final tylophorine structure involves a sequence of key intermediates and enzyme-catalyzed reactions. While not all enzymes have been isolated and characterized from Tylophora species, the steps have been inferred from tracer studies and biomimetic synthesis.
The pathway initiates with the conversion of the amino acid precursors. Phenylalanine is first acted upon by Phenylalanine ammonia-lyase (PAL) , which catalyzes its deamination to form trans-cinnamic acid. encyclopedia.pubwikipedia.org Ornithine is converted to putrescine, which then undergoes oxidative deamination by a diamine oxidase to produce an aldehyde that cyclizes to form a Δ¹-pyrrolinium cation, the activated form of the pyrrolidine ring. encyclopedia.pubnih.govrsc.org Tyrosine is hydroxylated to DOPA, which can then be decarboxylated by a decarboxylase enzyme. nih.gov
A key step in the pathway is the condensation of these intermediates. Biogenetically patterned synthesis has shown that a unit derived from tyrosine, (3,4-dimethoxybenzoyl)acetic acid, condenses with the Δ¹-pyrrolinium cation. rsc.org The resulting product then condenses with 3,4-dimethoxyphenylacetaldehyde (derived from phenylalanine). rsc.orgresearchgate.net This series of condensations leads to the formation of a crucial intermediate, the seco-alkaloid septicine. rsc.org The final step in the formation of the phenanthroindolizidine core is the intramolecular, phenol-oxidative coupling of septicine, which cyclizes the structure to yield tylophorine. encyclopedia.pubrsc.org
Table 2: Key Intermediates and Enzymatic Transformations
| Precursor/Intermediate | Enzyme Class | Product/Next Intermediate | Reference(s) |
|---|---|---|---|
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | encyclopedia.pubwikipedia.org |
| L-Ornithine | Decarboxylase / Diamine Oxidase | Δ¹-Pyrrolinium cation | encyclopedia.pubnih.gov |
| L-Tyrosine | Hydroxylase / Decarboxylase | Tyrosine/DOPA derivatives | encyclopedia.pubnih.gov |
| Pyrrolinium cation + Tyrosine derivative | Condensation enzymes | β-amino ketone intermediate | rsc.orgrsc.org |
| β-amino ketone + Phenylalanine derivative | Condensation enzymes | Septicine | rsc.orgresearchgate.net |
| Septicine | Oxidoreductase (Phenol oxidative coupling) | Tylophorine | encyclopedia.pubrsc.org |
Genetic Engineering Approaches for Pathway Modulation
Biotechnological methods, particularly genetic engineering, have been explored to enhance the production of tylophorine in Tylophora indica. These approaches circumvent the need for large-scale harvesting of wild plants and offer a controlled system for secondary metabolite production.
A primary strategy has been the genetic transformation of T. indica using the soil bacterium Agrobacterium rhizogenes. capes.gov.br This bacterium induces the formation of "hairy roots" at the infection site by transferring a segment of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome. capes.gov.br These transformed hairy root cultures are known for their rapid growth and stable, high-level production of secondary metabolites.
Studies have demonstrated that an efficient transformation system can be established using A. rhizogenes strain A4 to infect intact shoots of T. indica, achieving transformation frequencies of up to 60%. researchgate.netacs.org The resulting transformed root clones, when grown in liquid culture, showed substantial variation in growth and tylophorine production. researchgate.net Maximum biomass and alkaloid accumulation typically occurred within 4 to 6 weeks of cultivation, with some clones secreting significant amounts of tylophorine into the culture medium, reaching concentrations as high as 9.78 ± 0.21 mg/L. researchgate.netacs.org Furthermore, long-term studies have confirmed the stability of these transgenic plants. Ri-transformed plants were found to be morphologically and genetically stable for over six years in culture and retained their ability to synthesize and accumulate tylophorine after being transferred to field conditions. wikipedia.org
**Table 3: Research Findings on Genetic Transformation of *Tylophora indica***
| Genetic Tool | Explant/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Agrobacterium rhizogenes (Strain A4) | Intact shoots (nodes) | Transformation frequency up to 60%. | researchgate.netacs.org |
| Transformed Hairy Root Clones | Liquid Culture | Maximum biomass and tylophorine yield in 4-6 weeks. | researchgate.net |
| Transformed Hairy Root Clones | Liquid Culture Medium | Tylophorine secreted into the medium, up to 9.78 mg/L. | researchgate.netacs.org |
| Ri-transformed Plants | Long-term Culture (6+ years) & Field Transfer | Plants remained genetically and morphologically stable and continued to produce tylophorine. | wikipedia.org |
Chemical Synthesis and Methodological Advancements
Total Synthesis Strategies for Tylophorine (B1682047) B and its Core Scaffolds
The total synthesis of Tylophorine B and its structural framework has been a fertile ground for showcasing the power and elegance of modern synthetic organic chemistry. Researchers have explored a variety of approaches, each with its own set of advantages and challenges.
Enantioselective Synthetic Routes
The absolute stereochemistry of this compound is crucial for its biological function, making enantioselective synthesis a primary goal. Several strategies have been successfully employed to achieve high levels of enantiopurity.
One notable approach involves a copper(II)-catalyzed enantioselective intramolecular alkene carboamination as the key step to construct the chiral indolizidine ring. nih.govacs.org This synthesis commenced with commercially available 3,4-dimethoxybenzyl alcohol and proceeded in eight steps. nih.govacs.orgcapes.gov.br The use of a copper(II)-(R)-Ph-Box complex promoted the key carboamination, affording the desired product with an enantiomeric excess of 81%. nih.gov
Asymmetric total synthesis has also been accomplished through a formal [2+2] cycloaddition followed by a migrative ring opening of a cyclobutane (B1203170) intermediate. thieme-connect.com The crucial stereocenter was introduced late in the synthesis via catalytic asymmetric hydrogenation of a cyclic imine. thieme-connect.com Furthermore, palladium-catalyzed asymmetric carboamination reactions have been developed to produce enantiomerically enriched 2-(arylmethyl)pyrrolidines, which are key intermediates for the synthesis of (-)-tylophorine. nih.gov This method has yielded products with up to 94% enantiomeric excess. nih.gov
The "chiron approach," which utilizes chiral starting materials from the "chiral pool," has also been a popular strategy. Syntheses starting from L-proline, glutamic acid, and pyroglutamate (B8496135) have been reported. nih.gov For instance, a racemization-free synthesis of (S)-(+)-tylophorine was developed from L-proline over nine linear steps. nih.gov
| Starting Material | Key Reaction | Enantiomeric Excess (ee) | Overall Yield | Reference |
| 3,4-Dimethoxybenzyl alcohol | Copper(II)-catalyzed intramolecular carboamination | 81% | - | nih.govacs.org |
| Azido acid and phenanthryl alcohol | One-pot Schmidt/Bischler–Napieralski/imine-reduction | >99% | 48% | acs.org |
| 2′-vinyl-1,1′-biaryl-2-yl ketone enolate | Asymmetric transfer hydrogenation of a cyclic imine | - | - | thieme-connect.com |
| N-boc-pent-4-enylamine | Palladium-catalyzed asymmetric carboamination | up to 94% | - | nih.gov |
| L-proline | Radical cyclization of an N-aziridinylimine | - | 31% | nih.govthieme-connect.com |
Metal-Catalyzed Methodologies
Metal-catalyzed reactions have been instrumental in the synthesis of the this compound core. Beyond the enantioselective copper and palladium-catalyzed reactions mentioned above, other metal-catalyzed transformations have proven effective.
Palladium-catalyzed carboamination has been used in a total synthesis of (±)-tylophorine. researchgate.net This method provides an efficient means to construct the substituted pyrrolidine (B122466) ring system. nih.gov Additionally, a gram-scale synthesis of (±)-tylophorine was achieved using a route that involves a Clemmensen reduction, a classic metal-mediated reaction. thieme-connect.com
Copper-catalyzed reactions have also been employed beyond just the key carboamination step. For instance, a total synthesis of (S)-(+)-tylophorine utilized a Cu-catalyzed intramolecular carboamination of an alkene-tethered sulphonamide. researchgate.net
| Metal Catalyst | Reaction Type | Application in this compound Synthesis | Reference |
| Copper(II) | Intramolecular Carboamination | Construction of the chiral indolizidine ring | nih.govresearchgate.net |
| Palladium | Carboamination | Formation of the pyrrolidine ring | nih.govresearchgate.net |
| Zinc (in Clemmensen reduction) | Reduction | Final step in a gram-scale synthesis | thieme-connect.com |
Radical Cyclization Approaches
Radical cyclization reactions offer a powerful method for the formation of cyclic systems and have been successfully applied to the synthesis of this compound. A racemization-free synthesis of (S)-(+)-tylophorine from L-proline featured a free-radical cyclization of an N-aziridinylimine as a key step to form the six-membered ring. nih.govthieme-connect.com The reaction conditions, particularly the temperature, were found to be critical for the success of this step. thieme-connect.com Another approach utilized a radical-ionic sequence to prepare an epoxide intermediate, which contained most of the necessary elements for the final construction of the indolizidine scaffold. researchgate.net
Photoredox-Catalyzed Aminoarylation Techniques
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and its application in the synthesis of this compound and its analogs has been demonstrated. A novel photoredox-catalyzed alkene aminoarylation has been developed to access quaternary carbon-centered benzoindolizidinones, which are key structural motifs of this compound. chinesechemsoc.orgpku.edu.cn This method involves the generation of an amidyl radical from an N-alkyl benzamide, which then undergoes a cascade cyclization. chinesechemsoc.orgpku.edu.cn This strategy was successfully applied to the total synthesis of tylophorine and its gem-dimethyl analogues, which exhibit improved drug-like properties such as enhanced solubility and stability. chinesechemsoc.orgscienceopen.com
Stereochemical Control in this compound Synthesis
Achieving precise stereochemical control is a central challenge in the synthesis of this compound. As highlighted in the enantioselective routes, several strategies have been developed to install the critical C13a stereocenter with high fidelity.
The use of chiral auxiliaries, such as the Evans auxiliary, has been employed to direct stereoselective alkylation reactions. acs.org Chiral catalysts, particularly those based on transition metals like copper and palladium with chiral ligands, have been instrumental in achieving high enantioselectivity in key bond-forming reactions. nih.govnih.gov
Substrate-controlled approaches, where the existing stereochemistry in a molecule directs the stereochemical outcome of subsequent reactions, have also been utilized. For instance, in the synthesis of related alkaloids, the stereochemical information on an initial stereocenter was shown to effectively guide the stereochemistry of all subsequent centers. acs.orgrsc.org
Development of Novel Synthetic Building Blocks
The quest for more efficient and modular syntheses of this compound and its analogs has driven the development of novel synthetic building blocks. The synthesis of structurally simplified phenanthrene-based tylophorine (PBT) analogs has led to the creation of new building blocks, including various substituted piperidine (B6355638) and piperazine (B1678402) derivatives. nih.gov
A convenient one-pot synthesis using a Suzuki–Miyaura coupling followed by an intramolecular aldol (B89426) condensation cascade has been developed to construct the phenanthrene (B1679779) scaffold from substituted methyl 2-bromophenylacetate building blocks. nih.gov This method allows for the incorporation of diverse substituents on the phenanthrene ring, facilitating the generation of a library of analogs for structure-activity relationship studies. nih.gov The development of gem-dimethylated analogues of tylophorine through photoredox catalysis has also introduced new building blocks with potentially improved pharmacological properties. chinesechemsoc.orgscienceopen.com
Design and Synthesis of Tylophorine Analogues
Rational Design Principles for Structural Modification
The development of new Tylophorine (B1682047) B analogues is guided by rational design principles derived from structure-activity relationship (SAR) studies. A primary goal is to create drug candidates with enhanced inhibitory potency and reduced side effects, particularly the central nervous system (CNS) toxicity associated with the natural, lipophilic alkaloids. researchgate.netnih.gov A key strategy involves increasing the polarity of the molecules to limit their ability to cross the blood-brain barrier. mdpi.comresearchgate.net
Key design considerations include:
Maintaining the Planar Phenanthrene (B1679779) Core: The tricyclic phenanthrene system is generally considered essential for cytotoxic activity. unc.edu
Modifying the Heterocyclic Ring: Alterations to the indolizidine or quinolizidine (B1214090) moiety (the D and E rings) can significantly impact potency and selectivity. researchgate.net For instance, opening the indolizidine ring or adding hydroxyl groups to the E ring has been explored, though this can sometimes lead to a loss of cytotoxicity. mdpi.com
Introducing Polar Functional Groups: The introduction of substituents containing amino or hydroxy groups is a common strategy to increase water solubility and polarity. nih.gov These groups are chosen to enhance hydrogen bonding with biological targets while maintaining a size comparable to existing functional groups to avoid significant reductions in efficacy. nih.gov
Simplifying the Structure: Structurally simplified analogues, such as phenanthrene-based tylophorine (PBT) derivatives, have been developed. nih.gov These compounds retain the core phenanthrene structure but feature a single methylene (B1212753) bridge to a fourth ring, such as piperidine (B6355638), instead of the pentacyclic phenanthroindolizidine scaffold. nih.gov
These design principles are often aided by computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and database mining, to predict the activity of novel compounds and accelerate their discovery. unc.edunih.gov
Synthetic Approaches for Phenanthrene-Based Derivatives
The synthesis of the core phenanthrene structure is a critical aspect of creating Tylophorine B analogues. Several synthetic methodologies have been developed.
One common strategy involves constructing the biaryl bond of the phenanthrene ring system in a late stage of the synthesis, after the aromatic precursors have been coupled with the appropriate heterocycle. nih.gov An alternative and also frequently used sequence begins with differentially substituted phenanthrenes, which are then coupled with the heterocyclic moiety, often through a halomethyl group. nih.govmdpi.com
Specific synthetic strategies include:
Photochemical Cyclization: A short and practical pathway to synthesize functionalized phenanthrene derivatives involves iodine-assisted photochemical cyclization under mild conditions, using low-cost starting materials. researchgate.net
Thermal and Radical Cyclizations: Total syntheses of phenanthroindolizidine alkaloids have been achieved using methodologies based on thermal and radical cyclizations, often in combination with other reactions like the Curtius rearrangement. nih.gov
Stobbe Condensation: The Knoevenagel−Stobbe synthesis has been modified to prepare sterically congested 3,4-diarylpyridines, which serve as key intermediates in the total synthesis of phenanthroindolizidine alkaloids. acs.org
Friedel-Crafts Reaction: This reaction has been employed to synthesize seco-chlorinated derivatives of phenanthroindolizidine precursors, allowing for the introduction of chloro-substituents onto the phenanthrene ring. mdpi.com
An example of an intermediate synthesis for the phenanthrene core involves the reaction of homoveratric acid with p-anisaldehyde in the presence of acetic anhydride (B1165640) and triethylamine (B128534) to form (E)-2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylic acid. nih.gov
Synthesis of Indolizidine and Quinolizidine Moiety Modifications
The indolizidine and quinolizidine moieties are nitrogen-containing heterocyclic systems that are central to the structure of tylophorine alkaloids and their analogues. mdpi.com The synthesis of these rings and their derivatives is a key focus in analogue development. The quinolizidine ring, which features two fused six-membered rings, can be considered an extension of the indolizidine's five- and six-membered ring system. mdpi.com
Diverse synthetic strategies have been employed to construct and modify these heterocyclic portions:
Alkylation of Proline: Proline and its analogues are commonly used building blocks for constructing the indolizidine nucleus. mdpi.com
N-Acyldihydropyridone Intermediates: N-acyldihydropyridones have been used as versatile building blocks for the synthesis of various indolizidine alkaloids, including (±)-tylophorine. beilstein-journals.org This chemistry is also suitable for preparing diverse libraries of benzo-fused indolizidine compounds. beilstein-journals.org
Catalytic Asymmetric Carboamination: An enantioselective synthesis of (S)-tylophorine utilizes a copper(II)-catalyzed intramolecular alkene carboamination as the key step to construct the chiral indolizidine ring. nih.gov
Combined Iodoaminocyclization and Free Radical Cyclization: A modular synthesis of phenanthroindolizidine alkaloids, including (±)-tylophorine, has been achieved by combining these two cyclization methods. acs.org This approach has also been adapted for an enantioselective synthesis starting from L-prolinol. acs.org
Pictet-Spengler Reaction: This reaction has been used in the final step of some syntheses to close the indolizidine ring, as demonstrated in an enantioselective synthesis of (S)-tylophorine. nih.gov
Hetero-Diels-Alder Reaction: The phenanthroindolizidine core has been efficiently synthesized through a pathway involving a hetero-Diels-Alder reaction of α-allenylchalcogenoketenes with cyclic imines. researchgate.net
These methods provide flexible routes to a wide range of indolizidine and quinolizidine derivatives, allowing for systematic exploration of the structure-activity relationships of the heterocyclic portion of the molecule. researchgate.nettennessee.edu
Introduction of Functional Groups for Enhanced Biological Interactions
The strategic introduction of specific functional groups onto the tylophorine scaffold is a cornerstone of analogue design, aimed at improving biological interactions, enhancing desired properties like solubility, and fine-tuning activity. nih.govnih.gov
Research has focused on modifying both the phenanthrene core and the heterocyclic moiety. In one study, nineteen new phenanthrene-based tylophorine (PBT) analogues were synthesized with various functional groups on a piperidine ring, which replaced the traditional indolizidine system. nih.govacs.org The goal was to introduce amino or hydroxy groups to increase polarity and hydrogen-bonding capacity. nih.gov This effort led to the identification of analogues with enhanced inhibitory activity compared to the parent lead compound. acs.orgnih.gov
Another approach involves introducing various aminomethyl and amide groups into the phenanthrene ring of tylophorine to explore their antiproliferative activities. researchgate.netnih.gov These modifications led to the discovery of a derivative with an {ethyl[2-(morpholin-4-yl)ethyl]amino}methyl group that exhibited significant cytotoxic effects. nih.gov The introduction of hydroxyl groups at specific positions, such as C-14 of the indolizidine ring and C-3 of the phenanthrene group, has also been shown to potentiate certain antiviral effects. mdpi.com
The following table summarizes selected examples of functional group modifications and their reported outcomes.
| Parent Scaffold | Modification Site | Introduced Functional Group(s) | Observed Outcome | Reference(s) |
| Phenanthrene-based (Piperidine) | Piperidine C-3' and C-4' | Hydroxymethyl, Amino, Hydroxy | Enhanced or comparable cytotoxicity against tumor cells. | nih.gov, acs.org, nih.gov |
| Tylophorine (Phenanthrene) | Phenanthrene Ring | Aminomethyl groups, Amide groups | Good antitumor activities; one derivative showed significant cytotoxicity. | nih.gov, researchgate.net |
| Tylophorine (Indolizidine) | Indolizidine C-14 | Hydroxyl group | Potentiated anti-TGEV effects. | mdpi.com |
| Cryptopleurine (B1669640) (Quinolizidine) | Quinolizidine Ring | N-oxide | More potent as an anti-SARS-CoV agent than its indolizine (B1195054) counterpart. | mdpi.com |
These findings demonstrate that targeted functionalization is a powerful tool for modulating the biological profile of this compound analogues.
High-Throughput Synthesis and Combinatorial Chemistry for Analogue Generation
To efficiently explore the vast chemical space around the tylophorine scaffold, researchers have adopted principles of high-throughput synthesis and combinatorial chemistry. These approaches allow for the rapid generation of large libraries of analogues for biological screening. beilstein-journals.orgresearchgate.net
While full de novo combinatorial synthesis of complex natural products like tylophorine is challenging, modular and efficient synthetic routes have been developed that are amenable to library synthesis. acs.orgresearchgate.net For example, a synthetic strategy using N-acyldihydropyridone intermediates to create benzo-fused indolizidine compounds was noted for its utility in preparing diverse chemical libraries. beilstein-journals.org Similarly, a multi-component assembly process coupled with ring-closing reactions has been reported for synthesizing a library based on the tylophorine scaffold. researchgate.net
The development of concise and modular synthetic pathways is key. A route combining iodoaminocyclization with free radical cyclization allowed for the preparation of several phenanthroindolizidine alkaloids in just six steps, demonstrating an efficiency suitable for generating multiple analogues. acs.org
Complementing synthetic efforts, computational approaches like QSAR modeling and database mining serve as a form of virtual high-throughput screening. unc.edunih.gov By developing robust predictive models based on existing analogue data, researchers can screen large virtual libraries of compounds to identify novel hits with a high probability of being active, thus prioritizing synthetic targets. unc.edunih.gov
Structure Activity Relationship Investigations
Impact of Phenanthrene (B1679779) Ring Substituents on Biological Activity
The phenanthrene ring system is a critical component for the biological activity of Tylophorine (B1682047) B. A planar phenanthrene system is considered a prerequisite for its cytotoxic effects. unc.eduscienceopen.comscienceopen.com The type and position of substituents on this ring significantly modulate the compound's potency.
Key findings regarding phenanthrene ring substitutions include:
Methoxy (B1213986) Groups: The presence of methoxy groups on the phenanthrene skeleton is important. For instance, a methoxyl substituent at the C-6 position is preferred over hydroxyl or benzyloxyl groups for both steric and electronic reasons. unc.edu
Hydroxyl Groups: The introduction of a hydroxyl group at the C-3 position of the phenanthrene ring can potentiate the anti-TGEV (transmissible gastroenteritis virus) effects of tylophorine. nih.govmdpi.com In some phenanthrene-based tylophorine (PBT) derivatives, a 7-hydroxy group on the B-ring of the phenanthrene was found in the most potent compounds. figshare.comnih.gov
Methylenedioxy Ring: Adding a methylenedioxy ring at the C-2 and C-3 positions of the phenanthrene system has been shown to dramatically enhance cytotoxic activity, leading to some of the most potent derivatives. unc.edu
Other Substituents: The addition of a methoxyl group at C-2 or a carbonyl group at C-9 can decrease antiviral activity. nih.govmdpi.com
The following table summarizes the effects of various substituents on the phenanthrene ring of Tylophorine B analogs on their biological activity.
| Substituent | Position(s) | Effect on Biological Activity | Reference(s) |
| Methoxy | C-6 | Preferred for cytotoxicity | unc.edu |
| Hydroxyl | C-3 | Potentiates anti-TGEV activity | nih.govmdpi.com |
| Hydroxyl | C-7 | Found in potent PBT derivatives | figshare.comnih.gov |
| Methylenedioxy | C-2, C-3 | Dramatically enhances cytotoxicity | unc.edu |
| Methoxy | C-2 | Decreases antiviral activity | nih.govmdpi.com |
| Carbonyl | C-9 | Decreases antiviral activity | nih.govmdpi.com |
Role of Indolizidine/Quinolizidine (B1214090) Moiety Conformation
The conformation of the indolizidine or quinolizidine moiety is another crucial determinant of the biological activity of this compound and its analogs.
Non-Planar Structure: A non-planar structure of the indolizidine moiety is essential for both antiviral and anti-inflammatory activities. nih.gov Increasing the rigidity and planarity of this part of the molecule has been shown to significantly reduce its bioactivity. nih.gov
Ring Size: The size of the E-ring (the nitrogen-containing ring of the indolizidine or quinolizidine system) influences cytotoxicity. For example, rac-cryptopleurine, which has a six-membered quinolizidine E-ring, exhibited a 2 to 4-fold increase in cytotoxicity compared to (-)-antofine, which possesses a five-membered indolizidine E-ring. nih.gov
Substituents on the Moiety: The presence of a hydroxyl group at the C-14 position of the indolizidine moiety can enhance the anti-TGEV effects. nih.govmdpi.com Conversely, an acetoxyl group at C-14 decreases antiviral activity. nih.govmdpi.com
The table below outlines the influence of the indolizidine/quinolizidine moiety's conformation and substitution on biological activity.
| Moiety Feature | Description | Impact on Biological Activity | Reference(s) |
| Conformation | Non-planar indolizidine | Crucial for antiviral and anti-inflammatory activity | nih.gov |
| Ring Size | Six-membered (quinolizidine) vs. Five-membered (indolizidine) | Increased cytotoxicity with the six-membered ring | nih.gov |
| Substitution | Hydroxyl at C-14 | Potentiates anti-TGEV effects | nih.govmdpi.com |
| Substitution | Acetoxyl at C-14 | Decreases antiviral activity | nih.govmdpi.com |
Influence of Stereochemistry on Molecular Interactions
Stereochemistry plays a pivotal role in the biological activity of this compound, influencing how the molecule interacts with its biological targets. The specific three-dimensional arrangement of atoms can lead to significant differences in potency and efficacy.
For instance, the stereochemistry of substituents on the piperidine (B6355638) moiety of phenanthrene-based tylophorine analogs can have an effect on their cytotoxic potency. However, in some cases, such as with analogs having S- and R-configured substituents at the 3'-position of the piperidine ring, the stereochemistry had little effect on potency, with both exhibiting comparable cytotoxicity. nih.gov This suggests that for certain positions, the specific stereoisomer may not be a critical determinant of activity.
Further research is needed to fully elucidate the complex interplay between the stereochemistry of this compound derivatives and their interactions with biological targets. The use of advanced analytical techniques, such as the DP4+ method, is becoming increasingly important for the precise stereochemical assignment of complex natural products like tylophorine alkaloids, which is essential for understanding their structure-activity relationships. rsdjournal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on this compound derivatives to predict their anticancer and antimalarial activities and to guide the design of new, more potent analogs. nih.govnih.govresearchgate.net
These models use various molecular descriptors that quantify different aspects of the molecular structure, such as topological, electronic, and steric properties. For instance, a study on phenanthrene-based tylophorine derivatives used chemical topological descriptors to develop QSAR models that successfully predicted the cytotoxicity of new compounds. nih.govnih.gov
Key aspects of QSAR modeling for this compound derivatives include:
Model Validation: Robust QSAR models are achieved through rigorous validation techniques, including cross-validation and testing with external datasets, to ensure their predictive power. nih.govnih.gov
Descriptor Importance: These models have identified the importance of certain structural features. For example, shape-related features and the presence of a planar phenanthrene system were found to be important for the cytotoxicity of phenanthrene-based tylophorine derivatives. unc.edu Descriptors related to polar hydrogen atoms and hydrogen bond interactions have also been shown to be significant. unc.edu
Virtual Screening: Validated QSAR models can be used for virtual screening of large chemical databases to identify novel, potentially active compounds for further experimental testing, which has proven to be a successful strategy for discovering new anticancer agents. nih.govnih.gov
QSAR studies have demonstrated that a combination of validated modeling and virtual screening is a powerful tool for the discovery and optimization of novel, biologically active this compound derivatives. nih.govnih.gov
Elucidation of Molecular Mechanisms and Cellular Targets
Interaction with Ribosomal Machinery and Protein Synthesis Inhibition
A central mechanism of action for Tylophorine (B1682047) B and its analogues is the potent inhibition of protein synthesis. mdpi.com This inhibition appears to occur at the elongation phase of translation. researchgate.netnih.govnih.gov Studies using a tylophorine analogue, DCB-3503, revealed that treatment causes a shift in sedimentation profiles of ribosomes, diminishing the monosome abundance while increasing the polysomal fractions, which is indicative of an elongation block. researchgate.net
To identify direct cellular targets, research has utilized biotinylated derivatives of tylophorine. oncotarget.com These studies have shown that tylophorine directly binds to caprin-1 (Cytoplasmic activation- and proliferation-associated protein 1). mdpi.comoncotarget.comnih.gov This interaction facilitates the enhanced recruitment of G3BP1 (Ras GTPase-activating protein-binding protein 1), c-Myc mRNA, and cyclin D2 mRNA, forming a specific ribonucleoprotein (RNP) complex. mdpi.comoncotarget.com Subsequently, this entire RNP complex is sequestered to the polysomal fractions, leading to the repression of protein expression from the associated mRNAs. oncotarget.comnih.gov
Further investigations into the specific interactions with ribosomal subunits suggest that tylophorine and related compounds like cryptopleurine (B1669640) and tylocrebrine (B1682565) may bind to the 40S subunit to inhibit the translocation step of elongation. nih.govoncotarget.com Another layer of regulation was identified for the analogue DCB-3503, which preferentially binds to heat shock cognate protein 70 (HSC70). nih.govscienceopen.com This binding allosterically modulates the ATPase and chaperone activity of HSC70, which in turn inhibits the translation of specific mRNAs, such as cyclin D1, that contain AUUUA motifs in their 3'-untranslated region. nih.gov
Modulation of Cell Cycle Progression
Tylophorine B exerts profound control over cell cycle progression, primarily by inducing a dominant arrest in the G1 phase. mdpi.comepa.govoup.comnih.gov This blockage prevents cells from transitioning into the S phase, the period of DNA synthesis, thereby halting proliferation. In addition to the primary G1 arrest, some studies have also noted a retardation of the S-phase progression in carcinoma cells following tylophorine treatment. nih.govresearchgate.net
The G1 phase arrest induced by this compound is a multifaceted process resulting from the coordinated disruption of key cell cycle regulators. The primary mechanism is the downregulation of essential proteins required for the G1-to-S phase transition. researchgate.net This includes the suppression of specific cyclins and the subsequent impact on cyclin-dependent kinase (CDK) activity, which ultimately prevents the phosphorylation of critical substrates like the retinoblastoma protein (pRb). oncotarget.comepa.gov The elevation of c-Jun protein levels by tylophorine also plays a direct role in mediating this G1 arrest through the transcriptional repression of cyclin A2. oup.comresearchgate.net
The role of this compound in regulating CDK inhibitors such as p21 (also known as CDKN1A) appears to be complex and potentially cell-type dependent. Some research indicates that the G1 arrest is associated with the p53-dependent stimulation of p21 gene transcription. mdpi.comresearchgate.net In contrast, other studies have reported that the tylophorine analogue DCB-3503 causes a downregulation of p21 and p53 protein levels. nih.govresearchgate.net Similarly, in vascular smooth muscle cells, this compound was found to decrease the protein levels of both p21 and p27, although this occurred at later time points than the observed reduction in cyclin D1. epa.govresearchgate.net These differing findings suggest that the regulation of p21 by tylophorine may be influenced by the specific cellular context and the analogue used.
A critical and consistently observed effect of this compound is the potent downregulation of both Cyclin A2 and Cyclin D1.
Cyclin A2: this compound treatment leads to the downregulation of cyclin A2 expression at the transcriptional level, an event identified as vital for the induced G1 arrest. oup.comnih.govmedkoo.com This repression is mediated by an increase in the accumulation and phosphorylation of the transcription factor c-Jun. mdpi.comoup.comresearchgate.net The elevated c-Jun, in turn, suppresses the promoter activity of the cyclin A2 gene. researchgate.net
Cyclin D1: The compound rapidly and effectively reduces the protein levels of cyclin D1, a key regulator of G1 progression. epa.govresearchgate.netaacrjournals.org This downregulation is a result of translational inhibition, as demonstrated by the analogue DCB-3503, which suppresses cyclin D1 synthesis without decreasing its mRNA levels. nih.govnih.govmedkoo.com The inhibition of cyclin D1 is a crucial component of this compound's anti-proliferative activity. mdpi.com
| Protein Target | Observed Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Cyclin A2 | Downregulation | c-Jun-mediated transcriptional repression | mdpi.comoup.comnih.govresearchgate.net |
| Cyclin D1 | Downregulation | Inhibition of protein translation | nih.govepa.govresearchgate.netaacrjournals.org |
| p21 | Variable (Upregulation or Downregulation) | p53-dependent transcription or protein downregulation | mdpi.comepa.govresearchgate.netnih.gov |
A direct consequence of the downregulation of G1 cyclins is the altered phosphorylation state of the retinoblastoma tumor suppressor protein (pRb). nih.gov In active, proliferating cells, pRb is inactivated through hyperphosphorylation by cyclin D-CDK4/6 and cyclin E-CDK2 complexes. This compound treatment prevents this inactivation. By downregulating upstream regulators like Cyclin D1, c-Myc, and Cyclin A2, this compound ensures that pRb remains in its active, hypophosphorylated state. oncotarget.comnih.govepa.gov Active pRb binds to E2F transcription factors, preventing them from activating the genes necessary for S-phase entry and thus enforcing the G1 cell cycle arrest. nih.govresearchgate.net Studies have shown that ectopic overexpression of cyclin D1, cyclin D2, or c-Myc can rescue this effect, leading to the resumption of pRb hyperphosphorylation even in the presence of tylophorine. oncotarget.comresearchgate.net
Downregulation of Cyclin A2 and Cyclin D1 Expression
Investigation of Specific Signaling Pathway Modulation
This compound and its derivatives modulate several key signaling pathways integral to cell growth, inflammation, and survival.
NF-κB Pathway: The compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comaacrjournals.orgcaringsunshine.com This inhibition is achieved by preventing the phosphorylation of the p65 subunit of the NF-κB complex, which is required for its transcriptional activity. mdpi.comaacrjournals.org
c-Jun N-terminal Kinase (JNK) Pathway: this compound activates the JNK pathway, leading to the phosphorylation and subsequent accumulation of the c-Jun protein. mdpi.comoup.com This stabilized c-Jun is a key mediator of this compound's effects on the cell cycle, particularly the downregulation of cyclin A2. researchgate.netresearchgate.net
PI3K/Akt/mTOR Pathway: Interference with the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, has been reported. mdpi.com this compound inhibits the phosphorylation of both Akt and mTOR, key kinases in this cascade. nih.gov The analogue DCB-3503 was also shown to inhibit protein synthesis through a mechanism distinct from the mTOR inhibitor rapamycin. researchgate.net
VEGFR2 Signaling: this compound exhibits anti-angiogenic properties by directly targeting and suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells. mdpi.commedkoo.comnih.gov
ERK Pathway: The compound has been shown to inhibit the phosphorylation of ERK1/2, another important pathway involved in cell proliferation. mdpi.comnih.gov
| Signaling Pathway | Effect of this compound | Key Molecular Consequence | Reference |
|---|---|---|---|
| NF-κB | Inhibition | Downregulation of nuclear phosphorylated p65 | mdpi.comaacrjournals.org |
| c-Jun/JNK | Activation | Increased c-Jun phosphorylation and accumulation | mdpi.comoup.com |
| PI3K/Akt/mTOR | Inhibition | Decreased phosphorylation of Akt and mTOR | mdpi.comnih.gov |
| VEGFR2 | Inhibition | Suppression of receptor-mediated signaling | medkoo.comnih.gov |
| ERK | Inhibition | Decreased phosphorylation of ERK1/2 | mdpi.comnih.gov |
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition
This compound and its analogues have been shown to be potent inhibitors of the Nuclear Factor Kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that regulates a wide array of genes involved in inflammation, cell survival, and proliferation. mdpi.com
Research indicates that the tylophorine analogue DCB-3503 down-regulates the nuclear phosphorylated form of p65, a key component of the active NF-κB complex. nih.govaacrjournals.org This effect is achieved, at least in part, by accelerating the degradation of nuclear phosphorylated p65 through the proteasome pathway. aacrjournals.org Furthermore, DCB-3503 has been found to suppress the activity and protein expression of nuclear IκB kinase alpha (IKKα), the kinase responsible for phosphorylating p65. nih.gov Another synthetic derivative, Phenanthrene-Based Tylophorine-1 (PBT-1), also suppresses the NF-κB pathway by accelerating the degradation of RelA, another NF-κB subunit. acs.org
The inhibition of the NF-κB pathway appears to be a central mechanism for the anti-inflammatory effects of tylophorine compounds. mdpi.com By blocking NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and various interleukins. mdpi.comnih.gov
Akt/mTOR Pathway Interference
The Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. This compound and its derivatives have been demonstrated to interfere with this pathway. mdpi.com
Specifically, the tylophorine analogue DCB-3503 has been reported to interfere with the Akt/mTOR pathway. mdpi.comresearchgate.net Another derivative, W-8, was shown to block the Akt/mTOR signaling pathway in primary CD4+ T cells. researchgate.net In studies using human umbilical vein endothelial cells (HUVECs), tylophorine significantly inhibited the VEGF-induced phosphorylation of both Akt and mTOR, without altering the total levels of these proteins. nih.gov This inhibition of Akt and mTOR phosphorylation is a key part of how tylophorine exerts its anti-angiogenic effects. nih.gov However, some research suggests that while the broader PI3K pathway is involved in tylophorine-induced effects, it may not always act through its downstream effectors Akt or mTOR. oup.com
c-Jun N-terminal Kinase (JNK) Pathway Activation
The c-Jun N-terminal Kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) family and is typically activated by stress stimuli. wikipedia.orgopenrheumatologyjournal.com Tylophorine has been shown to activate the JNK pathway, leading to the phosphorylation and stabilization of the transcription factor c-Jun. oup.comresearchgate.net
This activation is part of a more complex signaling cascade. Research indicates that tylophorine prolongs the NF-κB/PKCδ/MKK4/JNK cascade, which ultimately results in c-Jun phosphorylation. oup.comresearchgate.net An in vitro kinase assay confirmed that the phosphorylation of c-Jun in the presence of tylophorine is primarily mediated by activated JNK. researchgate.netnih.gov The sustained activation of JNK leads to an increased stability of the c-Jun protein by reducing its ubiquitination and subsequent degradation. oup.comresearchgate.net This accumulation of c-Jun contributes to the G1 phase cell cycle arrest induced by tylophorine. oup.comnih.gov
VEGFR2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Tylophorine has been identified as a potent inhibitor of the VEGFR2 signaling pathway. mdpi.comnih.govnih.gov
Studies have shown that tylophorine directly inhibits the tyrosine kinase activity of VEGFR2. nih.govresearchgate.net It also interferes with the binding of VEGF to VEGFR2. nih.govresearchgate.netresearchgate.net This dual inhibition effectively blocks the activation of VEGFR2 and its downstream signaling pathways, including the phosphorylation of Akt, Erk, and mTOR. nih.gov By suppressing VEGFR2-mediated signaling, tylophorine significantly inhibits several processes crucial for angiogenesis, such as the proliferation, migration, and tube formation of endothelial cells. nih.govnih.govresearchgate.net In silico molecular docking simulations have further supported these findings, indicating that tylophorine can form stable hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase domain. nih.gov
p38 MAPK Signaling Pathway Modulation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. nih.gov Research has shown that tylophorine and its analogues can modulate the p38 MAPK pathway. nih.gov
Identification of Direct Molecular Binding Partners
To fully understand the mechanisms of action of a compound, it is crucial to identify its direct molecular binding partners within the cell.
Heat Shock Cognate Protein 70 (HSC70) has been identified as a direct binding partner for tylophorine analogues. dntb.gov.uanih.govresearchgate.net HSC70 is a molecular chaperone that plays a role in various cellular processes, including protein folding and stability. nih.gov
Studies have demonstrated that the tylophorine analogue DCB-3503 preferentially binds to HSC70. researchgate.netresearchgate.net This interaction has been shown to be functionally significant. For instance, in the context of Hepatitis C Virus (HCV) replication, the binding of tylophorine analogues to HSC70 promotes the ATPase activity of the chaperone, which is thought to be one of the mechanisms by which these compounds inhibit viral replication. nih.gov The interaction with HSC70 is also implicated in the regulation of cyclin D1 translation. researchgate.netresearchgate.net
Ribonucleoprotein (RNP) Complex Targeting (e.g., Caprin-1, G3BP1, c-Myc mRNA)
Tylophorine and its derivatives exert their biological effects, including anti-inflammatory and anticancer activities, by targeting a ribonucleoprotein (RNP) complex. nih.govmdpi.com This complex includes key cellular components such as cytoplasmic activation/proliferation-associated protein 1 (Caprin-1), Ras GTPase-activating protein-binding protein 1 (G3BP1), and the messenger RNA (mRNA) of the proto-oncogene c-Myc. nih.govmdpi.com
Tylophorine directly binds to Caprin-1, a ubiquitously expressed protein involved in the G1-S phase of the cell cycle. nih.govnih.gov This binding enhances the recruitment of G3BP1, c-Myc mRNA, and cyclin D2 mRNA to form a tylophorine-targeted RNP complex. mdpi.comnih.gov This newly formed complex is then sequestered into the polysomal fractions of the cell, which leads to the repression of protein expression from the associated mRNAs. mdpi.comnih.gov The interaction between Caprin-1 and G3BP1 occurs via the nuclear transport factor 2-like (NTF2) domain of G3BP1 and a specific region of Caprin-1. mdpi.comspandidos-publications.com
The targeting of this RNP complex has significant downstream effects. The downregulation of c-Myc, a key regulator of cell proliferation and metabolism, is a major contributor to the anticancer effects of tylophorine compounds. nih.gov Studies have shown that cancer cells depleted of Caprin-1 become more resistant to tylophorine, which is associated with a decreased formation of the targeted RNP complex. nih.gov Furthermore, the sequestration of the RNP complex leads to a reduction in the formation of processing bodies (P-bodies), which are cellular sites for mRNA degradation, suggesting an impairment of mRNA turnover. nih.govresearchgate.net However, tylophorine treatment does not appear to induce the formation of stress granules. nih.govoncotarget.com
The interaction of tylophorine with this RNP complex is a central mechanism for its ability to control the expression of various factors, including those involved in inflammation and metabolic processes. nih.gov For instance, a derivative of tylophorine, dibenzoquinoline-33b (DBQ33b), has been shown to decrease c-Myc protein levels in xenograft tumors, confirming the in vivo relevance of this mechanism. nih.govnih.gov
Table 1: Key Proteins and RNAs in the Tylophorine-Targeted RNP Complex
| Component | Function | Role in Tylophorine's Mechanism |
| Caprin-1 | Regulates cell cycle progression (G1 to S phase), mRNA transport, and translation. nih.govmdpi.com | Directly binds to tylophorine, initiating the formation of the targeted RNP complex. mdpi.comnih.gov |
| G3BP1 | RNA-binding protein involved in the assembly of stress granules. spandidos-publications.com | Recruited to the Caprin-1 complex upon tylophorine binding. mdpi.comnih.gov |
| c-Myc mRNA | Encodes a transcription factor that regulates cell proliferation, growth, and apoptosis. | Sequestered in the RNP complex, leading to the inhibition of c-Myc protein synthesis. nih.gov |
| Cyclin D2 mRNA | Encodes a protein crucial for cell cycle progression through the G1 phase. | Also recruited to the RNP complex, resulting in decreased Cyclin D2 protein levels. mdpi.comnih.gov |
Mechanisms of Apoptosis Induction
Caspase-Dependent Apoptosis Pathways
Tylophorine and its analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells through caspase-dependent pathways. researchgate.net Caspases are a family of protease enzymes that play an essential role in the execution of apoptosis.
Research on T47D breast cancer cells demonstrated that tylophorine treatment leads to an upregulation in the expression of pro-apoptotic proteins, specifically caspase-3 and caspase-9. researchgate.net Caspase-9 is an initiator caspase, which, upon activation, triggers a cascade of effector caspases, including caspase-3. Effector caspases are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The induction of apoptosis by tylophorine-based compounds is linked to the inhibition of survival pathways such as the Akt (protein kinase B) and NF-κB pathways. researchgate.net While some studies indicate that tylophorine can induce G1 phase cell cycle arrest, other research in breast cancer cells suggests it can prevent the accumulation of cells in the G2/M phase and promote apoptosis. researchgate.net In some melanoma cell lines, while caspase inhibitors could block the cleavage of cellular components like lamin A/C, they did not fully rescue cell viability, suggesting that both apoptotic and other cell death mechanisms might be activated by some tylophorine derivatives. cellphysiolbiochem.com
Antiviral Mechanism Specificity
Interference with Viral Replication-Transcription Machinery
Tylophorine and its derivatives exhibit broad-spectrum antiviral activity, particularly against coronaviruses, by directly targeting the viral replication-transcription machinery. nih.govresearchgate.net This mechanism involves several key interactions. The compounds can colocalize with coronaviral RNA and the RNA-dependent RNA polymerase (RdRp) within the viral replication-transcription complexes (RTCs). nih.govfrontiersin.org By doing so, they effectively block the synthesis of both coronaviral antigens and the viral genomic and subgenomic RNAs. nih.govfrontiersin.org
The viral nucleocapsid (N) protein, which is crucial for viral replication, transcription, and translation through its complex formation with viral RNAs, is a key target. frontiersin.org Tylophorine-based compounds have been shown to interact with the viral RNA/ribonucleoprotein (RNP) complex associated with the N protein. mdpi.comnih.gov This interaction is enhanced in the presence of the N protein. researchgate.net Furthermore, the N protein's interaction with nonstructural protein 3 (NSP3), a component of the RTCs, is critical for viral RNA synthesis, highlighting another potential point of interference for tylophorine. frontiersin.org
Studies on various coronaviruses, including SARS-CoV, MERS-CoV, and transmissible gastroenteritis virus (TGEV), have confirmed that tylophorine-based compounds potently inhibit viral replication by targeting these essential processes. nih.govnih.gov For instance, in TGEV-infected cells, these compounds were shown to directly target the viral RNA/RNP complex, leading to a significant reduction in viral RNA replication. nih.gov
Interaction with Viral Genomic/Subgenomic RNA
A significant aspect of tylophorine's antiviral action is its direct interaction with viral RNA. nih.gov this compound has demonstrated a high affinity for the RNA of the Tobacco Mosaic Virus (TMV), including its origin of assembly (oriRNA). nih.gov This binding is accompanied by a conformational change in the RNA molecule. nih.gov
This interaction is particularly crucial for inhibiting viruses like TMV, where the assembly process begins with the specific recognition of the oriRNA by the coat protein. nih.gov By binding to the oriRNA, this compound is thought to interfere with the initiation of virus assembly. nih.gov This molecular mechanism provides a basis for the rational design of sequence-specific RNA-binding antiviral drugs. nih.gov
In the context of coronaviruses, tylophorine-based compounds directly target and interact with both genomic and subgenomic RNAs. frontiersin.orgfrontiersin.org This interaction is a key part of their ability to block viral replication and the synthesis of viral components. frontiersin.org Biotinylated tylophorine has been used to confirm this direct interaction with the viral RNA of coronaviruses like HCoV-OC43 and TGEV. mdpi.comnih.gov
Disruption of Viral Assembly Processes
The antiviral activity of tylophorine-based compounds extends to the disruption of viral assembly. nih.gov This mechanism has been particularly studied in the context of the Tobacco Mosaic Virus (TMV). nih.gov The compounds interfere with the initiation of virus assembly by disrupting the crucial interaction between the TMV RNA and the viral coat protein. nih.govresearchgate.net
Research on this compound has shown that its ability to bind to the TMV oriRNA is likely the primary way it inhibits the virus, as this binding prevents the coat protein from recognizing its target and initiating the assembly process. nih.gov Structure-activity relationship (SAR) studies have identified key structural features of tylophorine derivatives that are important for this anti-TMV activity. These include the non-planar indolizidine moiety and the presence of hydroxyl and alkoxyl groups on the phenanthrene (B1679779) unit. nih.gov
Preclinical Biological Activity Profiles
Anticancer Activities in In Vitro Models
Tylophorine (B1682047) B, a phenanthroindolizidine alkaloid, has demonstrated notable anticancer properties in various laboratory studies. Its mechanisms of action are multifaceted, involving the direct inhibition of cancer cell growth, interference with blood vessel formation that feeds tumors, and effectiveness against cancer cells that have developed resistance to other drugs.
Antiproliferative Effects on Various Carcinoma Cell Lines
Tylophorine B and its analogs have shown potent growth-inhibitory activity against a wide array of human cancer cell lines. mdpi.commedchemexpress.comscilit.com Studies have reported significant cytotoxic effects, with half-maximal inhibitory concentration (IC50) values often in the nanomolar range, indicating high potency. mdpi.complos.org For instance, tylophorine has been shown to inhibit the growth of HepG2 (hepatocellular carcinoma), HONE-1 (nasopharyngeal carcinoma), and NUGC-3 (stomach carcinoma) cells with GI50 values of 237 ± 32 nM, 114 ± 6 nM, and 134 ± 9 nM, respectively. researchgate.net In another study, the IC50 values for a tylophorine analog, DCB-3503, were found to be in the range of 10^-8 M across 60 different cancer cell lines, with particular effectiveness against melanoma and lung cancer cell lines. plos.org Furthermore, the natural alkaloid has exhibited significant potency against various cancer cell lines with IC50 values ranging from 0.89 to 1.40 μM. researchgate.net
The antiproliferative action of tylophorine involves the disruption of the cell cycle. It has been observed to cause G1 phase arrest in HepG2, HONE-1, and NUGC-3 carcinoma cells by downregulating the expression of cyclin A2. researchgate.netrjpponline.org In T47D breast cancer cells, tylophorine treatment led to cell cycle arrest in the G2-M phase and induced apoptosis through a caspase-dependent pathway, with increased expression of caspase 3 and 9. researchgate.netnih.gov
Table 1: Antiproliferative Activity of Tylophorine and its Analogs on Various Carcinoma Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 Value | Reference |
|---|---|---|---|---|
| Tylophorine | HepG2 | Hepatocellular Carcinoma | 237 ± 32 nM (GI50) | researchgate.net |
| Tylophorine | HONE-1 | Nasopharyngeal Carcinoma | 114 ± 6 nM (GI50) | researchgate.net |
| Tylophorine | NUGC-3 | Stomach Carcinoma | 134 ± 9 nM (GI50) | researchgate.net |
| Tylophorine Analog (DCB-3503) | 60 cancer cell lines | Various | ~10⁻⁸ M (GI50) | plos.org |
| Tylophorine Analog (PBT-1) | KB-VIN (MDR) | Human Cancer | ~80 nM (IC50) | nih.gov |
| Tylophorine Analog (Compound 21) | Human Cancer | Various | 0.08–0.11 µM (IC50) | nih.gov |
| Tylophorine | T47D | Breast Cancer | 113 µM (IC50) | nih.gov |
| 3-O-demethyl tylophorinidine | Various | Cancer | 0.89−1.40 µM (IC50) | researchgate.net |
Angiogenesis Inhibition in Endothelial Cells
Tylophorine has been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govresearchgate.netnih.gov It exerts its anti-angiogenic effects by targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.govresearchgate.netnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that tylophorine significantly inhibits several VEGF-induced processes, including endothelial cell proliferation, migration, and tube formation. nih.govresearchgate.netresearchgate.net The inhibitory effect on HUVEC proliferation was observed to be dose- and time-dependent, with significant inhibition at concentrations greater than 10 μM. nih.gov Furthermore, tylophorine directly inhibits the tyrosine kinase activity of VEGFR2 and its downstream signaling pathways. nih.govresearchgate.netnih.gov
Efficacy Against Drug-Resistant Cancer Cell Lines
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Tylophorine and its analogs have demonstrated efficacy against cancer cell lines that are resistant to conventional chemotherapeutic agents. scilit.commedchemexpress.commdpi.com For example, the tylophorine analog DCB-3503 was found to be active against KB cell lines that overexpress multidrug resistance (MDR) and multidrug resistance-associated protein (MRP), as well as in cells with down-regulated Topo I. plos.orgnih.gov Another analog, PBT-1, showed high potency against multi-drug resistant KB-VIN cells with low IC50 values around 80 nM. nih.gov This suggests that tylophorine-based compounds may have a different mechanism of action compared to existing anticancer drugs and could be valuable in overcoming drug resistance. plos.org
Anti-Inflammatory and Immunomodulatory Activities in Preclinical Models
Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory and immunomodulatory effects. These activities are crucial as inflammation is a key component of the tumor microenvironment and plays a role in cancer progression.
Suppression of Pro-inflammatory Cytokine Production
Tylophorine and its derivatives have been shown to suppress the production of pro-inflammatory cytokines in various preclinical models. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, tylophorine inhibited the production of tumor necrosis factor-α (TNF-α). mdpi.comcapes.gov.br It also suppressed the secretion of other pro-inflammatory molecules like interleukin-1β (IL-1β) and interleukin-6 (IL-6). caringsunshine.com In human umbilical vein endothelial cells (HUVECs), tylophorine significantly decreased the VEGF-stimulated secretion of IL-6, IL-8, TNF-α, and IFN-γ. nih.govresearchgate.net A tylophorine analog, DCB-3503, also demonstrated the ability to reduce the levels of inflammatory cytokines such as IL-6, IL-12, and TNF-α produced by bone marrow-derived dendritic cells. nih.gov This suppression of pro-inflammatory cytokines is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. mdpi.comcaringsunshine.com
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Tylophorine and its Analogs
| Compound | Cell/Model System | Stimulant | Inhibited Cytokines | Reference |
|---|---|---|---|---|
| Tylophorine | RAW 264.7 macrophages | LPS | TNF-α | mdpi.comcapes.gov.br |
| R-antofine | RAW 264.7 macrophages | LPS | TNF-α, IL-1β | mdpi.com |
| Tylophorine | HUVECs | VEGF | IL-6, IL-8, TNF-α, IFN-γ | nih.govresearchgate.net |
| DCB-3503 | Bone marrow-derived dendritic cells | LPS | IL-6, IL-12, TNF-α | nih.gov |
| (±)-tylophorine malate (B86768) NK-007 | RAW 264.7 cells, murine primary bone marrow-derived dendritic cells | - | TNF-α, IL-12 | mdpi.com |
Modulation of Immune Cell Differentiation (e.g., T cell differentiation)
Tylophorine and its analogs have also been found to modulate the differentiation of immune cells, particularly T cells. The tylophorine analogue DCB-3503 has been shown to regulate the differentiation of regulatory T cells (Tregs). nih.gov This effect is believed to be mediated through the stimulation of the Forkhead Box Protein P3 (Foxp3) transcription factor. nih.gov Another study on a novel tylophorine analog, NK-007, showed that it could suppress Th17 cell differentiation. scienceopen.com However, one study with the analog DCB-3503 indicated no direct effects on T cell proliferation. nih.gov The immunomodulatory effects of tylophorine alkaloids are concentration-dependent; at lower concentrations, they were found to augment Concanavalin A-induced lymphoproliferation by enhancing IL-2 production, while at higher concentrations, they inhibited it. nih.gov These findings suggest that tylophorine compounds can influence the adaptive immune response, which could have implications for their use in both cancer and inflammatory diseases. zenodo.org
Inhibition of Nitric Oxide (NO) Production
This compound and its analogs have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. In preclinical in vitro models, R-tylophorine showed a potent ability to suppress the release of NO in RAW 264.7 macrophage cells that were stimulated with lipopolysaccharide (LPS) and interferon-γ (IFNγ). nih.govcapes.gov.br The potency of tylophorine in this regard was found to be higher than that of the related alkaloid, antofine. nih.gov
Further investigation into the mechanism revealed that tylophorine inhibits the induced protein levels of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. capes.gov.br The compound was also found to inhibit the promoter activity of murine iNOS. capes.gov.br This suppression of NO is part of a broader anti-inflammatory effect, which also includes the inhibition of other pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and cyclooxygenase-II (COX-II). capes.gov.brnih.gov Studies on tylophorine-derived dibenzoquinolines have also been evaluated for their ability to suppress NO production. acs.org The anti-inflammatory action is linked to the inhibition of signaling pathways, including the adaptor protein (AP)1 pathway. capes.gov.br
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Cell Line | Stimulant | Observed Effect | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | LPS/IFNγ | Potent suppression of NO production. | nih.govcapes.gov.br |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Inhibited NO production. | nih.gov |
Antiviral Activities in Preclinical Models
Tylophorine-based compounds have emerged as potent and broad-spectrum inhibitors of various coronaviruses in preclinical studies. nih.govfrontiersin.org These compounds have shown strong activity against both alphacoronaviruses and betacoronaviruses. frontiersin.org Research has demonstrated that tylophorine and its derivatives can strongly inhibit the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Mouse Hepatitis Virus (MHV). nih.govmdpi.com
In one study, tylophorine and its analog 7-methoxycryptopleurine (B1249294) oxide strongly inhibited the Urbani strain of SARS-CoV in Vero 76 cells, with EC₅₀ values reported to be as low as <5 to 18 nM. nih.gov Similarly, potent activity was observed against the porcine transmissible gastroenteritis coronavirus (TGEV), with EC₅₀ values for various tylophorine analogs ranging from 8 to 1468 nM. nih.gov
More recent studies have confirmed this broad-spectrum activity against contemporary human coronaviruses. Tylophorine-based compounds were found to be highly potent inhibitors of HCoV-229E, HCoV-OC43, and SARS-CoV-2, the virus responsible for COVID-19. nih.govfrontiersin.org The mechanism of action is believed to involve targeting the viral replication-transcription machinery by interacting with viral RNA and nucleocapsid (N) proteins. nih.gov This interference with viral RNA and replication complexes blocks the synthesis of viral components, thereby inhibiting viral replication and the resulting cytopathic effects. nih.govmdpi.com
Table 2: Antiviral Efficacy of this compound and Derivatives Against Coronaviruses
| Virus | Cell Line | EC₅₀ (nM) | Reference |
|---|---|---|---|
| SARS-CoV (Urbani strain) | Vero 76 | <5 - 18 | nih.gov |
| SARS-CoV | Vero 76 | 5 - 340 | mdpi.com |
| Transmissible Gastroenteritis Virus (TGEV) | ST | 8 - 1468 | mdpi.comnih.gov |
| HCoV-229E | MRC-5 | Up to 6.5 | frontiersin.orgresearchgate.net |
| HCoV-OC43 | - | Up to 16 | frontiersin.org |
| SARS-CoV-2 | Vero E6 | 2.5 - 14 | frontiersin.orgresearchgate.net |
| Mouse Hepatitis Virus (MHV) | DBT | Activity reported | nih.govmdpi.comamazonaws.com |
This compound has demonstrated significant antiviral effects against plant viruses, most notably the Tobacco Mosaic Virus (TMV). nih.govcabidigitallibrary.orgunirioja.es In preclinical evaluations, it was found to be more potent than commercially used antiviral agents like ningnanmycin (B12329754) and ribavirin. nih.govacs.org One study reported that this compound achieved a 60% inhibition of TMV at a concentration of 1.0 x 10⁻⁶ g/ml. nih.gov
The proposed mechanism for its anti-TMV activity involves direct interaction with the viral genetic material. nih.gov It is speculated that this compound binds with high affinity to the TMV RNA, particularly to the origin of assembly sequence (oriRNA). nih.gov This binding is thought to interfere with the initiation of virus assembly by disrupting the crucial interaction between the viral RNA and its coat protein. nih.govnih.gov This mode of action highlights its potential as a sequence-specific RNA binding antiviral agent. Research into phenanthrene-based derivatives of tylophorine has also yielded compounds with potent anti-TMV activity, suggesting that this chemical scaffold is a promising template for developing new plant virucides. acs.org
Table 3: Efficacy of this compound Against Tobacco Mosaic Virus (TMV)
| Compound | Virus | Concentration | Inhibition Rate | Reference |
|---|---|---|---|---|
| This compound | Tobacco Mosaic Virus (TMV) | 1.0 x 10⁻⁶ g/ml | 60% | nih.gov |
Efficacy Against Coronaviruses (e.g., SARS-CoV, MHV)
Other Investigated Preclinical Activities
In addition to its antiviral properties, this compound has been investigated for its antimicrobial effects, showing a notable spectrum of activity against various bacteria and fungi. nih.govinternationalscholarsjournals.comresearchgate.net Pure tylophorine compounds have displayed strong antibacterial action at low concentrations against several Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. internationalscholarsjournals.comresearchgate.net It also showed activity against the Gram-negative bacterium Pseudomonas aeruginosa. internationalscholarsjournals.com However, it was notably ineffective against Escherichia coli, even at higher concentrations. internationalscholarsjournals.comresearchgate.netinternationalscholarsjournals.org
The compound's antifungal properties have also been documented. nih.gov Pure tylophorine exhibited strong antifungal activity against pathogenic fungi such as Aspergillus niger, Aspergillus fumigatus, and Trichoderma viride. internationalscholarsjournals.comresearchgate.net In comparative studies, pure compounds demonstrated stronger antifungal effects than crude extracts from Tylophora indica. rjpponline.org
Table 4: Antimicrobial Spectrum of this compound
| Domain | Organism | Activity | Reference |
|---|---|---|---|
| Bacteria (Gram-positive) | Bacillus subtilis | Active | internationalscholarsjournals.comresearchgate.net |
| Bacteria (Gram-positive) | Staphylococcus aureus | Active | internationalscholarsjournals.comresearchgate.net |
| Bacteria (Gram-positive) | Micrococcus luteus | Active | internationalscholarsjournals.comresearchgate.net |
| Bacteria (Gram-negative) | Pseudomonas aeruginosa | Active | internationalscholarsjournals.com |
| Bacteria (Gram-negative) | Escherichia coli | Not Active | internationalscholarsjournals.comresearchgate.net |
| Fungi | Aspergillus niger | Active | internationalscholarsjournals.comresearchgate.net |
| Fungi | Aspergillus fumigatus | Active | internationalscholarsjournals.comresearchgate.net |
| Fungi | Trichoderma viride | Active | internationalscholarsjournals.comresearchgate.net |
The hypolipidemic, or lipid-lowering, potential of tylophorine-based compounds has been noted in overviews of their pharmacological properties. nih.govencyclopedia.pub This activity is listed among the various biological effects attributed to the alkaloids found in the Tylophora indica plant, from which this compound is derived. arabjchem.org However, while this potential is mentioned in the scientific literature, detailed preclinical studies and specific data quantifying the hypolipidemic effects of this compound are not extensively described in the reviewed sources. nih.govencyclopedia.pubarabjchem.org
Compound Names Mentioned
Preclinical Pharmacokinetic and Pharmacodynamic Considerations
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The development of phenanthroindolizidine alkaloids, including Tylophorine (B1682047) B, for therapeutic use is often challenged by their inherent physicochemical properties. researchgate.netscienceopen.com Preclinical investigations into the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds are critical for understanding their potential as drug candidates. nuvisan.com The parent compound, tylophorine, is characterized by several long-standing drawbacks that limit its clinical applicability, namely low aqueous solubility and poor metabolic stability. researchgate.netscienceopen.comchinesechemsoc.org These characteristics can lead to suboptimal pharmacokinetic profiles, potentially hindering the compound's ability to reach and act on its therapeutic target effectively in vivo.
Strategies for Enhancing Solubility and Metabolic Stability of Tylophorine B Analogues
To overcome the inherent limitations of the tylophorine scaffold, medicinal chemists have employed various strategies, with a notable focus on improving both aqueous solubility and metabolic stability. A highly successful approach has been the introduction of a gem-dimethyl group to the tylophorine backbone. scienceopen.comchinesechemsoc.org This structural modification has been shown to significantly enhance the compound's drug-like properties. chinesechemsoc.orgresearchgate.net
The installation of a gem-dimethyl moiety introduces a structural deviation from the natural planar conformation of the tylophorine backbone. scienceopen.comscienceopen.com This alteration serves a dual purpose: it can sterically hinder metabolic enzymes from accessing vulnerable sites on the molecule and the occupied benzylic position enhances metabolic stability, which is expected to improve bioavailability. scienceopen.comscienceopen.com Research has demonstrated that while the parent tylophorine compound readily decomposes in organic solvents, gem-dimethyl analogues like compound 4b and 11c show no detectable degradation via ¹H NMR analysis after at least one week, indicating a significant increase in chemical stability. scienceopen.comscienceopen.comchinesechemsoc.org
Solubility is another critical parameter that has been successfully addressed through chemical modification. The aqueous solubility of tylophorine in phosphate-buffered saline (PBS) is less than 10 µg/mL. scienceopen.comchinesechemsoc.org In stark contrast, gem-dimethylated analogues such as 4b and 11d exhibit aqueous solubility greater than 200 µg/mL. scienceopen.comchinesechemsoc.org A similar dramatic improvement is seen in organic solvents like dimethyl sulfoxide (B87167) (DMSO), where the solubility of tylophorine is less than 1 mM, while analogues 11c and 11d have solubilities exceeding 500 mM. chinesechemsoc.org These enhancements are crucial for developing viable pharmaceutical formulations.
| Compound | Modification | Solubility in DMSO (mM) | Aqueous Solubility in PBS (µg/mL) |
|---|---|---|---|
| Tylophorine | Parent Compound | <1 | <10 |
| Analogue 11b | gem-dimethyl | >30 | Not Reported |
| Analogue 11c | gem-dimethyl | >500 | Not Reported |
| Analogue 11d | gem-dimethyl | >500 | >200 |
| Analogue 4b | gem-dimethyl | Not Reported | >200 |
Investigation of Tissue Distribution and Blood-Brain Barrier Permeability in Preclinical Models
The tissue distribution and, critically, the blood-brain barrier (BBB) permeability of tylophorine and its analogues are key determinants of both their efficacy and their potential for central nervous system (CNS) toxicity. scienceopen.comscienceopen.com A related natural product, tylocrebrine (B1682565), failed in early-phase clinical trials due to severe CNS side effects, which underscores the importance of understanding and controlling brain penetration for this class of compounds. scienceopen.comnih.gov The observed CNS toxicity strongly suggests that these alkaloids can cross the BBB. scienceopen.com
Strategies aimed at improving the solubility and stability of tylophorine analogues also have a profound impact on their tissue distribution. The introduction of a gem-dimethyl group, for instance, increases the hydrophilicity of the resulting analogues. scienceopen.comscienceopen.com This increased water solubility is hypothesized to hinder their ability to cross the BBB, which could mitigate the CNS side effects associated with the parent compounds. scienceopen.comscienceopen.comchinesechemsoc.org
Another approach to alter tissue distribution involves advanced drug delivery systems. In preclinical studies with tylocrebrine, encapsulation of the drug in EGFR-targeted nanoparticles led to a significant change in its pharmacokinetic profile. acs.org In vivo studies revealed that this nano-formulation resulted in lower brain penetration while simultaneously enhancing the accumulation of the drug in tumor tissue. acs.org While specific tissue distribution studies for many this compound analogues are not widely published, studies on related compounds provide valuable insights. For example, preclinical investigations of the alkaloid lycorine (B1675740) showed that it was extensively distributed into all tissues, with rapid accumulation in the liver and kidneys, suggesting elimination via these excretory organs. nih.gov Such studies highlight the importance of characterizing the distribution profile of new analogues to ensure they reach the desired therapeutic site while avoiding sensitive tissues like the brain.
| Compound Class | Strategy | Preclinical Model Finding | Potential Implication |
|---|---|---|---|
| Tylophorine | N/A (Parent Compound) | Associated with severe CNS side effects. researchgate.netscienceopen.com | Assumed to cross the BBB. |
| gem-dimethyl Tylophorine Analogues | Increased hydrophilicity via chemical modification. scienceopen.comscienceopen.com | Increased aqueous solubility may hinder BBB crossing. scienceopen.comchinesechemsoc.org | Potential reduction of CNS toxicity. scienceopen.com |
| Tylocrebrine | Encapsulation in nanoparticles. acs.org | Lowered brain penetration and enhanced tumor accumulation in vivo. acs.org | Improved therapeutic index. |
Relationship Between Exposure and Efficacy in In Vivo Preclinical Studies
A clear relationship between systemic exposure and therapeutic efficacy is fundamental to the preclinical validation of any new drug candidate. For tylophorine and its derivatives, in vivo studies have demonstrated anti-tumor activity, but this efficacy is often tightly linked to the compound's pharmacokinetic limitations. nih.gov For example, tylophorine has been shown to possess anticancer activity in tumor xenograft models, but its potency was observed to be lower than what was seen in in vitro studies, a discrepancy attributed to its suboptimal pharmacokinetic properties. nih.gov
In an in vivo model using Ehrlich ascites carcinoma (EAC), tylophorine treatment significantly inhibited tumor growth and tumor-associated angiogenesis. nih.govnih.gov This demonstrates that when sufficient exposure at the tumor site is achieved, the compound exerts a meaningful biological effect. The challenge, therefore, lies in optimizing the exposure profile.
Efforts to improve the drug-like properties of tylophorine analogues directly address this exposure-efficacy relationship. Analogue 4b , which possesses enhanced solubility and stability, exhibited exceptional inhibitory effect (IC₅₀ of 7.8 nM) against a drug-resistant non-Hodgkin's lymphoma cell line in vitro. researchgate.netscienceopen.comresearchgate.net While this is an in vitro result, the improved properties are designed to translate into better in vivo exposure and, consequently, greater efficacy. Similarly, another analogue, O-methyltylophorinidine, was found to be more effective than the standard chemotherapy paclitaxel (B517696) in a 3D spheroid model of triple-negative breast cancer, reducing spheroid growth by 40% at a concentration of 100 nM. mdpi.com
Furthermore, studies using nanoparticle formulations of the related compound tylocrebrine in a mouse xenograft model of epidermoid cancer showed that EGFR-targeted nanoparticles led to significantly enhanced tumor growth inhibition compared to the free drug. acs.org This improvement in efficacy is directly linked to the altered pharmacokinetics, which resulted in enhanced tumor accumulation of the drug. acs.org These findings collectively underscore that strategies enhancing the in vivo exposure of this compound and its analogues at the target site are critical for maximizing their therapeutic potential.
Advanced Analytical and Spectroscopic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the separation and purification of Tylophorine (B1682047) B from complex plant matrices. These methods offer high resolution and sensitivity for analyzing alkaloid fractions.
High-Performance Liquid Chromatography (HPLC): HPLC methods have been optimized for the separation of phenanthroindolizidine alkaloids from Tylophora species. A typical HPLC analysis for these compounds involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often with additives like diethylamine (B46881) or formic acid to improve peak shape and resolution. acs.org While specific HPLC methods dedicated solely to Tylophorine B are not extensively detailed in the literature, the conditions used for its parent compound, tylophorine, provide a strong basis. For instance, one method for tylophorine analysis utilized a Hypersil BDS C18 column with a gradient mobile phase of acetonitrile (B52724) and an aqueous solution containing triethylamine (B128534). nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC-MS study successfully identified this compound as a predominant metabolite in an alkaloid-rich fraction of Tylophora indica leaves. nih.gov The method employed a gradient elution mode with a mobile phase composed of acetonitrile and 0.5% formic acid in water, which is effective for separating complex mixtures of alkaloids prior to mass spectrometry detection. researchgate.net
The following table summarizes typical chromatographic conditions used for the analysis of Tylophora alkaloids, including this compound.
| Parameter | HPLC Method Example | UPLC Method Example |
| Instrument | Shimadzu (LC 6) | Waters ACQUITY UPLC System |
| Column | Symmetry Shield RP-18 (4.6 × 150 mm) | Not specified, but typically a sub-2 µm particle size column |
| Mobile Phase | Methanol and 0.1% Diethylamine (75:25) | Acetonitrile and 0.5% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/minute | Not specified |
| Detection | UV at 275 nm | Mass Spectrometry (MS) |
| Reference | acs.org | researchgate.net |
Mass Spectrometry (MS) Applications in Characterization and Quantification
Mass spectrometry is an indispensable tool for the structural characterization and sensitive quantification of this compound. It is almost always coupled with a chromatographic separation technique like HPLC, UPLC, or GC.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition. epa.gov For instance, the molecular formula of the related alkaloid, tylophorine (C₂₄H₂₇NO₄), was confirmed using this method. nih.gov Similar approaches are applied to this compound to confirm its molecular formula and to distinguish it from other isomers and related alkaloids.
For quantification, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. This allows for accurate quantification even at very low concentrations in complex biological matrices. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel and known compounds, including this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the precise arrangement of atoms and the stereochemistry of the molecule.
1D NMR: ¹H NMR spectra provide information about the chemical environment of hydrogen atoms, while ¹³C NMR spectra reveal the number and type of carbon atoms in the molecule.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
To analyze this compound within its natural source, hyphenated techniques that couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry are essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of non-volatile compounds like this compound in plant extracts. As mentioned, UPLC-MS has been successfully used to create a metabolomic profile of Tylophora indica leaves, identifying this compound among 32 different metabolites. nih.gov LC-MS/MS provides the sensitivity and selectivity needed for both identifying and quantifying individual alkaloids in a complex mixture. mdpi.com The use of tandem mass spectrometry allows for the generation of fragmentation patterns that are unique to specific compounds, aiding in their unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, typically used for the analysis of volatile and thermally stable compounds. While many alkaloids are not sufficiently volatile for direct GC analysis, derivatization can sometimes be employed. GC-MS analysis of methanolic extracts from Tylophora indica has been performed to identify a wide range of bioactive compounds. These studies have successfully identified numerous secondary metabolites, although the focus is often on a broader chemical profile rather than specifically on the less volatile alkaloids like this compound.
The following table presents a summary of metabolites identified in Tylophora indica leaf extract using UPLC-MS, highlighting the context in which this compound is analyzed.
| Identified Metabolites (Predominant) | Analytical Technique | Reference |
| Tylophorine | UPLC-MS | nih.gov |
| This compound | UPLC-MS | nih.gov |
| Tylophorinine | UPLC-MS | nih.gov |
| Tylophorinidine | UPLC-MS | nih.gov |
Quantitative Analysis of this compound Content in Plant Extracts and Culture Systems
Quantitative analysis is critical for determining the concentration of this compound in various sources, such as different plant parts or in vitro culture systems, which are explored for sustainable production of these valuable compounds.
Chromatographic methods are the standard for quantification. HPLC with UV detection or, for higher sensitivity and selectivity, LC-MS/MS, are the methods of choice. The quantification process involves creating a calibration curve using a purified analytical standard of the compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Studies on Tylophora species have quantified the major alkaloid, tylophorine, in leaf extracts, callus cultures, and suspension cultures using techniques like HPTLC and HPLC. researchgate.net For example, the tylophorine content in leaf extracts has been reported to be as high as 80 µg/mL. researchgate.net While specific quantitative data for this compound is less commonly reported, the same methodologies are applied. A UPLC-MS analysis of an alkaloid-rich fraction of T. indica leaves found this compound to be a "predominant metabolite," indicating its significant presence, which can be quantified using established protocols. nih.gov
Biotechnological Approaches for Production and Enhancement
Plant Tissue Culture and In Vitro Regeneration Techniques
The establishment of reliable in vitro regeneration protocols is a fundamental step for the biotechnological production of Tylophorine (B1682047) B. These techniques allow for the mass propagation of high-yielding plant varieties under controlled laboratory conditions, independent of geographical and seasonal constraints.
Researchers have successfully developed protocols for the micropropagation of Tylophora indica, a primary source of Tylophorine B, using various explants, including nodal segments, leaves, and petioles. nih.govnih.gov Murashige and Skoog (MS) medium is predominantly used as the basal medium for the in vitro culture of Tylophora. nih.gov The manipulation of plant growth regulators is crucial for directing the developmental pathway of the plant tissues. For instance, a combination of α-naphthalene acetic acid (NAA) and kinetin (B1673648) has been shown to induce callus formation from leaf explants, while 6-benzyladenine (BA) promotes the development of nodular meristemoids which can differentiate into shoots. academicjournals.org
Studies have demonstrated that plants regenerated through callus culture can yield a higher concentration of tylophorine compared to those propagated directly from explants. rjlbpcs.com Specifically, leaf callus-regenerated plants have been reported to produce up to 80 µg/ml of tylophorine. academicjournals.orgrjlbpcs.comresearchgate.net The successful hardening and transfer of these in vitro raised plantlets to field conditions, with high survival rates, underscores the viability of this approach for large-scale cultivation. academicjournals.orgpharmainfo.in
Table 1: Selected Plant Growth Regulators and Their Effects on Tylophora indica In Vitro Culture
| Plant Growth Regulator(s) | Explant Source | Observed Effect | Reference |
| 9.0 µM NAA + 4.65 µM Kinetin | Leaf | Callus formation | academicjournals.org |
| 8.8 µM BA | Leaf | Nodule meristemoid formation | academicjournals.org |
| 9.84 µM BA | Callus/Nodular meristemoids | Shoot development | academicjournals.org |
| Basal MS medium | Microshoots | Root formation | academicjournals.orgresearchgate.net |
| 5µM TDZ + 0.4 µM NAA | Protoplast-derived callus | Shoot regeneration | pharmainfo.in |
| 3µM Indole 3-butyric acid | Shoots | Rooting | pharmainfo.in |
Hairy Root Culture Systems using Agrobacterium rhizogenes
A significant advancement in the biotechnological production of secondary metabolites is the use of hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes. This gram-negative bacterium can transfer a part of its DNA, known as the T-DNA, from its root-inducing (Ri) plasmid into the plant genome, leading to the formation of genetically transformed "hairy roots". nih.govbotanyjournals.com These cultures are known for their genetic and biochemical stability, rapid growth, and high productivity of secondary metabolites, often exceeding that of the parent plant. botanyjournals.comresearchgate.net
In the context of this compound production, researchers have successfully established hairy root cultures of Tylophora indica using A. rhizogenes strain A4. researchgate.netnih.gov The transformation efficiency has been found to be dependent on the bacterial strain, the type of explant used, and the site of inoculation. researchgate.netnih.gov For instance, infecting intact shoots at the nodes has resulted in a transformation frequency of up to 60%. researchgate.netnih.gov The transformed nature of these roots is confirmed through PCR analysis for the presence of rooting locus genes from the bacterium. researchgate.netnih.gov
These hairy root clones exhibit considerable variation in their growth and tylophorine production. researchgate.netnih.gov Studies have shown that both biomass accumulation and tylophorine yield increase over time in liquid cultures, reaching a maximum within 4 to 6 weeks. researchgate.netnih.gov Notably, the culture medium itself has been found to accumulate significant amounts of tylophorine, with concentrations reaching up to 9.78 ± 0.21 mg/L. nih.govresearchgate.netnih.gov This secretion of the product into the medium simplifies the extraction and purification process.
Optimization of Cell Suspension Culture for this compound Production
Cell suspension cultures offer another promising avenue for the large-scale production of this compound in a controlled bioreactor environment. botanyjournals.com These cultures, initiated from friable callus, allow for uniform growth conditions and easier downstream processing. mdpi.com
The optimization of culture parameters is critical for maximizing biomass and secondary metabolite production. Key factors that are typically manipulated include the composition of the culture medium, the initial inoculum size, the pH of the medium, and the culture temperature. mdpi.com For example, in other plant cell cultures, optimizing the inoculum size and pH has been shown to significantly impact cell growth and alkaloid accumulation. mdpi.com
While specific optimization studies for this compound production in Tylophora indica cell suspension cultures are still emerging, research on related systems provides valuable insights. For instance, in Catharanthus roseus cell cultures, a pH of 5.5 and a temperature of 25°C were found to be optimal for cell growth. mdpi.com The development of an efficient cell suspension culture system for Tylophora indica would involve systematically evaluating these parameters to enhance this compound yield. It has been noted that while biotechnological production of tylophorine has been achieved, its competent and economic production remains a challenge. researchgate.netnih.gov
Metabolic Engineering Strategies for Increased Yield
Metabolic engineering offers a powerful set of tools to enhance the production of desired secondary metabolites by modifying the plant's own biosynthetic pathways. nih.gov This can involve the overexpression of genes encoding key enzymes in the pathway or the downregulation of genes involved in competing metabolic pathways. uky.edufrontiersin.org The elucidation of the biosynthetic pathway of this compound, which is derived from the amino acids tyrosine, phenylalanine, and ornithine, is crucial for identifying potential targets for genetic manipulation. mdpi.com
While specific metabolic engineering strategies for increasing this compound yield are still in the early stages of research, the principles have been successfully applied to other plant-derived alkaloids. frontiersin.org For example, in the production of tropane (B1204802) alkaloids, overexpressing genes such as those for putrescine N-methyltransferase or tropinone (B130398) reductases has led to increased alkaloid content in transgenic plants. frontiersin.org Similarly, identifying and overexpressing the rate-limiting enzymes in the this compound biosynthetic pathway could significantly boost its production in Tylophora cultures.
Furthermore, the expression of regulatory genes that control the entire biosynthetic pathway can be a highly effective strategy. nih.gov The discovery and utilization of such master regulators in Tylophora could lead to a coordinated upregulation of all the necessary enzymes for this compound synthesis.
Genetic Manipulation for Novel this compound Derivative Biosynthesis
Beyond increasing the yield of the natural compound, genetic engineering opens up the exciting possibility of creating novel derivatives of this compound with potentially improved or new biological activities. This can be achieved through techniques like combinatorial biosynthesis, where genes from different organisms are combined to create new metabolic pathways. nih.gov
By introducing enzymes with different substrate specificities or catalytic activities into the this compound biosynthetic pathway, it may be possible to generate new alkaloid structures. biorxiv.org For example, enzymes that catalyze different hydroxylation, methylation, or glycosylation patterns could be introduced into Tylophora cultures. This approach has been explored for the production of other complex natural products in microbial systems. biorxiv.orgresearchgate.net
Another approach is to modify the existing enzymes in the pathway through protein engineering. nih.gov By altering the active site of a key enzyme, its substrate preference or the reaction it catalyzes could be changed, leading to the synthesis of a novel this compound analog. While the application of these advanced genetic manipulation techniques to this compound biosynthesis is still a future prospect, they hold immense potential for the discovery and development of new therapeutic agents.
Future Research Trajectories and Translational Outlook
Exploration of Undiscovered Molecular Targets and Mechanisms
While the precise molecular mechanisms of Tylophorine (B1682047) B are not fully elucidated, current research points towards its interaction with multiple cellular pathways. A significant body of evidence suggests that Tylophorine B and its analogues inhibit protein synthesis, a central mechanism contributing to their anticancer activity. nih.goviiarjournals.orgplos.org This inhibition appears to be more potent than their effect on nucleic acid synthesis. nih.gov
Key transcription factors involved in cancer cell proliferation, differentiation, and resistance to chemotherapy, such as activator protein-1 (AP-1), nuclear factor-kappa B (NF-κB), and hypoxia-inducible factor-1 (HIF-1), have been identified as being inhibited by tylophorine compounds. iiarjournals.orgnih.gov The anti-inflammatory effects of these alkaloids are also linked to the suppression of the NF-κB signaling pathway. mdpi.comnih.gov
Recent studies have begun to uncover novel molecular targets. For instance, Aurora A and B kinases have been identified as potential targets for some phenanthroindolizidine alkaloids in breast cancer cells. mdpi.com Additionally, research on the tylophorine analogue DCB-3503 has implicated heat shock cognate protein 70 (HSC70) as a molecular target, which is involved in the translation of cyclin D1. nih.gov Another study has suggested that tylophorine may exert its anti-angiogenic effects by targeting the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov
The interaction of this compound with bulged DNA has also been observed, suggesting a potential mechanism of action involving intercalative association with DNA. pageplace.de However, unlike many conventional chemotherapy drugs, the analogue DCB-3503 did not appear to cause DNA breaks. nih.gov The diverse range of observed biological effects suggests that this compound and its derivatives may be multi-targeted agents, a characteristic that could be advantageous in treating complex diseases like cancer. mdpi.com Future research is essential to fully map the constellation of molecular targets and unravel the intricate mechanisms through which this compound exerts its effects.
Development of Advanced Delivery Systems for Preclinical Applications
A significant hurdle in the preclinical development of this compound and its analogues is their inherent low water solubility and potential for toxicity. nih.govchinesechemsoc.orgnih.gov To address these challenges, the development of advanced drug delivery systems is a critical area of research. Nanotechnology-based approaches, such as nanoparticles and liposomal formulations, are being explored to enhance the therapeutic index of these compounds. azonano.comnih.govnrfhh.comexplorationpub.com
These delivery systems offer several advantages:
Improved Solubility and Stability: Encapsulating hydrophobic compounds like tylophorines within nanoparticles can improve their solubility in aqueous environments and protect them from degradation. nrfhh.com
Enhanced Bioavailability: By protecting the drug from premature metabolism, nanocarriers can increase its bioavailability. nrfhh.com
Targeted Delivery: Nanoparticles can be engineered to specifically target tumor cells, for example, by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR). nih.gov This targeted approach can increase drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. nih.govexplorationpub.com
Controlled Release: Advanced delivery systems can be designed to release the drug in a controlled manner, maintaining therapeutic concentrations over a prolonged period. nih.gov
Preclinical studies have shown promise for these advanced delivery systems. For instance, encapsulating the tylophorine analogue, tylocrebrine (B1682565), in EGFR-targeted nanoparticles improved its therapeutic index by reducing brain penetration and enhancing tumor accumulation in animal models. nih.gov Similarly, the use of nanoparticles is being investigated to deliver antiviral agents like this compound for the treatment of plant viral diseases. azonano.com Continued research into optimizing these delivery systems is crucial for the successful preclinical and potential clinical development of this compound.
Synergy Studies with Existing Therapeutic Agents in Preclinical Models
Combining this compound with existing therapeutic agents presents a promising strategy to enhance treatment efficacy and potentially overcome drug resistance. nih.goveurekaselect.com Synergy studies in preclinical models are essential to identify effective combination therapies.
One notable study investigated the combination of tylophorine with the commonly used chemotherapeutic drug doxorubicin (B1662922) in T47D breast cancer cells. nih.govresearchgate.net The findings indicated a synergistic effect, where the combination of the two compounds significantly increased the apoptotic effect compared to the administration of either drug alone. nih.gov The study also observed that tylophorine could modulate the cell cycle arrest induced by doxorubicin. nih.govresearchgate.net
The rationale behind such combination therapies is often rooted in the distinct mechanisms of action of the combined agents. eurekaselect.com For example, while many conventional chemotherapies induce DNA damage, this compound and its analogues appear to act through different pathways, such as the inhibition of protein synthesis and key signaling pathways like NF-κB. iiarjournals.orgplos.orgnih.gov This multi-pronged attack can be more effective in killing cancer cells and may help to circumvent resistance mechanisms that tumors develop against single-agent therapies. pageplace.de
Future research should expand on these initial findings by exploring combinations of this compound with a broader range of therapeutic agents, including other chemotherapeutics, targeted therapies, and immunotherapies, across various preclinical cancer models. eurekaselect.com
Design of Next-Generation this compound Analogues with Enhanced Potency and Selectivity
The development of novel this compound analogues is a key strategy to improve its therapeutic properties, including enhanced potency, increased selectivity, and reduced toxicity. nih.govmdpi.comvliz.be Medicinal chemistry efforts have focused on modifying the core structure of tylophorine to generate derivatives with more favorable pharmacological profiles.
Several structure-activity relationship (SAR) studies have been conducted to guide the design of these next-generation analogues. mdpi.comnih.govacs.orgresearchgate.net These studies have revealed that modifications at specific positions of the phenanthrene (B1679779) or indolizidine rings can significantly impact biological activity. For example, the introduction of hydrophilic substituents at the C-9 position of the phenanthrene ring has been shown to be essential for enhanced cytotoxicity and can improve water solubility. nih.gov
Some of the key approaches in designing novel analogues include:
Synthesis of C9-substituted phenanthrene-based tylophorine derivatives (PBTs): These analogues have been designed to improve water solubility and have shown potent cytotoxic activity. pageplace.deacs.orgnih.govacs.org
Modification of the piperidine (B6355638) moiety: The synthesis of analogues with various functional groups on the piperidine ring has been explored to enhance anticancer activity. acs.org
Creation of salt derivatives: Salinization of tylophorine and its analogues has been shown to enhance their efficacy, likely by improving water solubility. nih.gov
Introduction of a gem-dimethyl group: This strategy is being explored to improve drug-like properties such as solubility and metabolic stability. chinesechemsoc.org
These synthetic efforts have led to the identification of several promising analogues. For instance, analogues 15 and 21 from one study showed enhanced inhibitory activity compared to a lead compound, PBT-1. acs.org Another study reported that the salt derivative 18 and the C9-substituted PBT 31 showed better activity and cell survival ratios compared to the parent compound DCB-3503. nih.gov The continued design and synthesis of novel analogues, guided by SAR, will be crucial for developing a clinically viable this compound-based therapeutic.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to accelerate research and improve the efficiency of identifying promising drug candidates. In the context of this compound research, these computational approaches can be instrumental in several areas.
One key application is in the development and use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can be trained on existing data from synthesized and tested this compound analogues to predict the activity of new, untested compounds. nih.gov This predictive capability allows researchers to prioritize the synthesis of analogues that are most likely to have the desired therapeutic properties, thereby saving time and resources.
A validated QSAR model was successfully used for database mining to identify novel tylophorine derivatives with potential anticancer activity. nih.gov This demonstrates the power of computational approaches to explore vast chemical spaces and identify promising new leads.
Beyond QSAR, AI and ML can be applied to:
Target identification: Analyzing large biological datasets to predict novel molecular targets for this compound.
De novo drug design: Generating novel molecular structures with desired properties from scratch.
Predicting ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of new analogues to identify candidates with better drug-like properties early in the development process.
Personalized medicine: Identifying biomarkers that could predict which patients are most likely to respond to treatment with a this compound-based therapy.
The integration of AI and ML into this compound research holds significant promise for accelerating the discovery and development of next-generation analogues with improved therapeutic potential.
Strategic Directions for Overcoming Preclinical Challenges
Despite its therapeutic promise, the preclinical development of this compound is faced with several challenges that must be addressed to facilitate its translation to the clinic. A primary concern is the potential for central nervous system (CNS) toxicity, which was a major factor in the discontinuation of clinical trials for the related alkaloid, tylocrebrine. nih.govchinesechemsoc.orgku.edu Additionally, poor water solubility and potential off-target effects are significant hurdles. nih.govchinesechemsoc.orgnih.gov
Strategic directions to overcome these challenges include:
Synthesis of More Polar Analogues: A key strategy to mitigate CNS toxicity is to design and synthesize more polar, water-soluble analogues. pageplace.de The rationale is that increased polarity will limit the ability of the compound to cross the blood-brain barrier. This approach has already shown feasibility, with some new water-soluble phenanthrene-based tylophorine analogues demonstrating potent cytotoxic activity. pageplace.de
Advanced Drug Delivery Systems: As discussed in section 11.2, the use of nanocarriers can help to overcome solubility issues and can be designed to minimize CNS exposure while targeting the drug to the desired site of action. nih.gov
Rigorous Preclinical Toxicity and Pharmacokinetic Studies: Comprehensive in vivo studies are essential to evaluate the toxicity profile and pharmacokinetic properties of new analogues. These studies should include detailed assessments of neurotoxicity.
Identification of Specific Biomarkers: Identifying biomarkers that can predict both efficacy and toxicity will be crucial for the future clinical development of this compound-based drugs. This could enable the selection of patient populations most likely to benefit from the treatment with an acceptable safety profile.
Structure-Activity Relationship (SAR) Guided Optimization: Continuously refining the chemical structure based on SAR data can lead to the development of analogues with an improved therapeutic window, maximizing on-target activity while minimizing off-target toxicities. ku.edu
By proactively addressing these preclinical challenges through a combination of medicinal chemistry, advanced drug delivery technologies, and thorough preclinical evaluation, the path for the successful development of this compound-based therapeutics can be significantly de-risked.
Q & A
Q. What are the primary natural sources of Tylophorine B, and what methodologies are used for its extraction and purification in laboratory settings?
this compound is a phenanthroindolizidine alkaloid primarily isolated from Tylophora indica Merr. (syn. Tylophora asthmatica). Extraction typically involves maceration of plant material in methanol or ethanol, followed by chromatographic purification (e.g., column chromatography using silica gel or HPLC). Key validation steps include NMR and mass spectrometry to confirm structural identity .
Q. What in vitro models are commonly employed to evaluate this compound’s antiviral activity, and what critical parameters are measured?
Transmissible gastroenteritis virus (TGEV), a coronavirus model, is widely used. Researchers measure antiviral efficacy via:
- Immunofluorescent assays to quantify viral spike/nucleocapsid protein expression.
- Real-time qRT-PCR to assess viral RNA replication. EC50 values for this compound in these assays range from 8 to 1468 nM, depending on the viral strain and assay conditions .
Q. How do researchers assess the anti-inflammatory activity of this compound in preclinical studies?
The RAW264.7 murine macrophage cell line is standard for evaluating anti-inflammatory effects. Nitric oxide (NO) production, induced by lipopolysaccharide (LPS), is measured using Griess reagent. This compound suppresses NO synthesis, with IC50 values reported in the nanomolar range .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported EC50 values of this compound across studies?
Variability in EC50 values arises from differences in:
- Assay type (e.g., immunofluorescence vs. qRT-PCR may yield divergent results).
- Cell culture conditions (e.g., passage number, serum concentration).
- Viral inoculum size . To mitigate this, researchers should standardize protocols and include internal controls (e.g., ribavirin as a reference compound) .
Q. How can structural modifications of this compound improve its pharmacokinetic profile while retaining bioactivity?
Pharmacokinetic studies in rats show oral bioavailability of 65.7%, suggesting moderate absorption. Strategies to enhance bioavailability include:
- Derivatization (e.g., prodrug formulations to increase solubility).
- Analogue synthesis targeting metabolic stability (e.g., replacing labile functional groups). In vitro cytotoxicity assays (e.g., CC50 in Vero cells) should guide toxicity-risk balancing .
Q. What methodologies resolve contradictions in this compound’s dual roles as an antiviral and anti-inflammatory agent?
Integrated study designs combining time-course experiments (e.g., viral replication vs. cytokine secretion timelines) and transcriptomic profiling (e.g., RNA-seq to identify overlapping pathways) can disentangle mechanisms. For example, this compound’s inhibition of NF-κB signaling may explain both activities .
Methodological and Data Reporting Considerations
Q. What guidelines ensure reproducibility in this compound research?
- Detailed experimental protocols : Specify cell lines, viral titers, and assay reagents (e.g., antibody clones for immunofluorescence).
- Data transparency : Deposit raw qRT-PCR cycle thresholds and fluorescence images in repositories (e.g., Zenodo) per FAIR principles.
- Negative controls : Include vehicle-treated and uninfected cells in all assays .
Q. How should researchers structure a manuscript to highlight novel findings on this compound’s mechanisms?
- Introduction : Frame the hypothesis around gaps in coronavirus host-pathogen interaction or unresolved structure-activity relationships.
- Results : Use subheadings to separate antiviral, anti-inflammatory, and pharmacokinetic data.
- Discussion : Contrast findings with prior studies on related alkaloids (e.g., tylophorine analogues) to emphasize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
